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  • Product: Yatein
  • CAS: 61091-56-3

Core Science & Biosynthesis

Foundational

Yatein: A Technical Guide to Its Chemical Structure, Properties, and Pharmacological Significance

This guide provides an in-depth technical overview of Yatein, a dibenzyl-γ-butyrolactone lignan of significant interest to the scientific and drug development communities. We will delve into the precise chemical nature o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Yatein, a dibenzyl-γ-butyrolactone lignan of significant interest to the scientific and drug development communities. We will delve into the precise chemical nature of this molecule, the methodologies for its characterization, and the molecular mechanisms that underpin its potent biological activities. This document is intended for researchers, chemists, and pharmacologists seeking a comprehensive understanding of Yatein's properties and its potential in therapeutic development.

Chemical Identity and Physicochemical Properties

Yatein is a naturally occurring lignan first isolated from species such as Libocedrus yateensis and Austrocedrus chilensis.[1] It is recognized not only for its intrinsic bioactivity but also as a key biosynthetic precursor to the potent anti-cancer agent, podophyllotoxin.[2][3] A precise understanding of its chemical and physical properties is fundamental for any research or development application.

Key identifying information and physicochemical properties of Yatein are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name (3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)dihydro-3-[(3,4,5-trimethoxyphenyl)methyl]-2(3H)-furanone[2]
Molecular Formula C22H24O7[2][4]
Molecular Weight 400.4 g/mol [2][4]
CAS Number 40456-50-6[2]
Synonyms (-)-Yatein, Deoxypodorhizone[2]
Appearance Solid[2]
Solubility Soluble in DMSO[2][4]
SMILES O=C(OC1)[C@H]1CC3=CC=C4C(OCO4)=C3[2]
InChI Key GMLDZDDTZKXJLU-JKSUJKDBSA-N[2]

The Yatein Structure: Elucidation and Stereochemistry

The definitive structure of Yatein, including its specific stereochemistry, has been established through rigorous spectroscopic analysis. The process of structural elucidation for a natural product like Yatein is a systematic investigation that integrates data from multiple analytical techniques to build a complete molecular picture.

Core Structural Features

Yatein's structure is characterized by a central γ-butyrolactone ring substituted at the C3 and C4 positions. Attached to these positions are two distinct aromatic moieties: a 3,4,5-trimethoxyphenyl group and a 3,4-methylenedioxyphenyl (piperonyl) group, connected via methylene bridges.

Yatein_Structure cluster_lactone γ-Butyrolactone Core cluster_trimethoxy 3,4,5-Trimethoxyphenyl Group cluster_piperonyl 3,4-Methylenedioxyphenyl Group C2 C3 C2->C3 O_carbonyl C2->O_carbonyl C4 C3->C4 H3 C3->H3 bridge1 CH2 C3->bridge1 O1 C4->O1 H4 C4->H4 bridge2 CH2 C4->bridge2 O1->C2 C3_label C4_label trimethoxy_ring bridge1->trimethoxy_ring piperonyl_ring bridge2->piperonyl_ring

Fig 1. Key structural components of the Yatein molecule.
Methodologies for Structural Confirmation

While the specific historical data for Yatein's initial elucidation may vary, the modern, gold-standard approach to confirm such a structure relies on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Expertise in Practice: The choice of these methods is causal. High-resolution mass spectrometry (HRMS) is first used to determine the exact mass and, consequently, the molecular formula (C22H24O7). This provides the elemental "parts list." Subsequently, a suite of NMR experiments is used to assemble these parts into the final structure.

A typical workflow is as follows:

  • 1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number and types of protons (aromatic, methylene, methoxy), while the ¹³C NMR spectrum indicates the number of unique carbon environments.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

  • 2D NMR - COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other (typically on adjacent carbons), revealing the spin systems and allowing for the tracing of carbon-carbon bonds within fragments, like the butyrolactone ring.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For Yatein, HMBC would be critical for connecting the benzyl methylene protons to both the butyrolactone ring and their respective aromatic rings, thus establishing the overall skeleton.

  • Stereochemistry Determination: The relative stereochemistry at the C3 and C4 positions is determined using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). An NOE between the protons at C3 and C4 would indicate they are on the same face of the lactone ring (a cis relationship). The lack of such a correlation, combined with coupling constant analysis, confirms the trans configuration, as seen in Yatein's (3R,4R) structure.

Pharmacological Relevance and Mechanism of Action

Yatein's significance in drug development is twofold: it serves as a crucial intermediate in the biosynthesis of podophyllotoxin and its derivatives (e.g., the chemotherapy drug Etoposide), and it possesses its own potent anticancer properties.[1][2]

Role as a Podophyllotoxin Precursor

Podophyllotoxin is a powerful antimitotic agent that functions by inhibiting tubulin polymerization.[4] Yatein is a direct biosynthetic precursor, undergoing cyclization and further modification to form the more rigid aryltetralin lignan structure of podophyllotoxin.[2] This relationship makes the synthesis and isolation of Yatein a key area of research for producing semi-synthetic chemotherapeutic agents.

Biosynthesis Yatein Yatein (Dibenzyl-γ-butyrolactone) Intermediate Cyclization & Oxidative Modification Yatein->Intermediate Enzymatic Conversion Podophyllotoxin Podophyllotoxin (Aryltetralin Lignan) Intermediate->Podophyllotoxin Etoposide Etoposide (Chemotherapeutic Drug) Podophyllotoxin->Etoposide Semi-synthesis

Fig 2. Biosynthetic and synthetic relationship of Yatein to Podophyllotoxin and Etoposide.
Intrinsic Anticancer Activity of Yatein

Recent studies have demonstrated that Yatein is not merely a precursor but a potent bioactive molecule in its own right. Its mechanism of action is distinct from podophyllotoxin, primarily targeting DNA replication and integrity rather than microtubule dynamics.

The primary mechanism involves the inhibition of DNA Topoisomerase IIα (TOP2A) .[1][7] TOP2A is a critical enzyme that resolves DNA topological stress during replication and transcription. Yatein acts by stabilizing the TOP2A-DNA cleavage complex.

Causality of Action: By locking the enzyme onto the DNA after it has made a double-strand break, Yatein prevents the re-ligation of the DNA strands. This leads to an accumulation of permanent DNA double-strand breaks, which triggers a cellular DNA damage response. This response ultimately culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[7][8]

MoA Yatein Yatein TOP2A Topoisomerase IIα (TOP2A) Yatein->TOP2A Inhibits CleavageComplex TOP2A-DNA Cleavage Complex TOP2A->CleavageComplex Stabilizes DSB DNA Double-Strand Breaks (DSBs) CleavageComplex->DSB Accumulation DamageResponse DNA Damage Response (ATM/ATR) DSB->DamageResponse Triggers CellCycleArrest G2/M Cell Cycle Arrest DamageResponse->CellCycleArrest Apoptosis Apoptosis (Cell Death) DamageResponse->Apoptosis CellCycleArrest->Apoptosis

Fig 3. Proposed mechanism of action for Yatein-induced apoptosis in cancer cells.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the isolation and characterization of Yatein from a plant matrix. These protocols are designed to be self-validating, ensuring reproducibility and integrity of results.

Protocol: Extraction and Isolation of Yatein

This protocol describes a general procedure for the extraction and purification of lignans like Yatein from dried plant material.

Rationale: The solvent choice (aqueous methanol) is based on the polarity of lignans, which are moderately polar. The use of a water/methanol mixture enhances penetration into the plant matrix and efficiently extracts both aglycones and simple glycosides.[9][10] The subsequent liquid-liquid partitioning and chromatographic steps are designed to systematically remove impurities and isolate the target compound.

Methodology:

  • Preparation of Plant Material:

    • Obtain authenticated, dried, and powdered plant material (e.g., leaves or rhizomes).

    • Record the starting weight of the material.

  • Solvent Extraction:

    • Macerate the powdered material in 80% aqueous methanol (MeOH/H₂O, 80:20 v/v) at a 1:10 solid-to-liquid ratio (w/v).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield a crude aqueous extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in distilled water and transfer to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar lipids and chlorophylls. Discard the hexane fraction.

    • Next, partition the aqueous layer against ethyl acetate (EtOAc). Yatein will partition into the EtOAc layer. Repeat this partitioning three times.

    • Combine the EtOAc fractions and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the enriched lignan fraction.

  • Chromatographic Purification:

    • Subject the enriched EtOAc fraction to column chromatography over silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 100% EtOAc).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing under UV light (254 nm).

    • Combine fractions containing the spot corresponding to a Yatein standard.

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic or gradient mobile phase of acetonitrile and water.[3]

  • Verification:

    • Confirm the purity of the isolated compound (>98%) by analytical HPLC.

    • Verify the identity using HRMS and NMR spectroscopy as described in Section 2.2.

Protocol: Analytical Characterization by HPLC-MS

Rationale: This protocol provides a robust method for the quantification and confirmation of Yatein in a complex mixture or as a purified compound. The reverse-phase C18 column is standard for separating moderately polar compounds, and mass spectrometry provides highly sensitive and specific detection.

Methodology:

  • Instrumentation:

    • HPLC system equipped with a photodiode array (PDA) detector.

    • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detector Settings:

    • PDA Detector: Scan from 200-400 nm, monitor specifically at ~280 nm.

    • MS Detector (Positive ESI mode):

      • Scan Range (m/z): 100-1000.

      • Look for the protonated molecule [M+H]⁺ at m/z 401.159.

      • Perform MS/MS fragmentation on the parent ion to confirm identity against a known standard.

Conclusion

Yatein is a molecule of considerable scientific value, possessing a well-defined chemical structure and stereochemistry that give rise to its significant biological activities. As a precursor to podophyllotoxin and a TOP2A inhibitor in its own right, it represents a dual-interest target for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the reliable isolation, characterization, and investigation of this promising natural product. Continued research into Yatein and its analogs is warranted to fully exploit its therapeutic potential.

References

  • Harmatha, J., & Sláma, K. (1982). The structure of yatein. Determination of the positions, and configurations of benzyl groups in lignans of the 2,3-dibenzylbutyrolactone type. Collection of Czechoslovak Chemical Communications, 47(2), 644-663. Available from: [Link]

  • Salehi, B., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(17), 5733. Available from: [Link]

  • Lin, H.-C., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. International Journal of Molecular Sciences, 20(18), 4568. Available from: [Link]

  • Ghareb, M., & El-Kersh, D. (2022). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Natural Product Sciences, 28(4), 195-214. Available from: [Link]

  • Farkya, S., et al. (2021). Podophyllotoxin: History, Recent Advances and Future Prospects. Molecules, 26(8), 2299. Available from: [Link]

  • Liu, Y.-Y., et al. (2025). Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα. Journal of Asian Natural Products Research, 1-12. Available from: [Link]

  • Ali, A., et al. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 13. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Available from: [Link]

  • IGNOU. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. Retrieved February 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Isolation and Purification of Yatein

Introduction Yatein is a lignan, a class of polyphenolic compounds, found in various plant species, notably within the Cupressaceae family. It has garnered significant interest in the scientific community for its potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Yatein is a lignan, a class of polyphenolic compounds, found in various plant species, notably within the Cupressaceae family. It has garnered significant interest in the scientific community for its potential biological activities, including antiproliferative effects.[1][2] As a precursor to podophyllotoxin, a key component in some anticancer drugs, the efficient isolation and purification of yatein are critical for further research and development.[1] This guide provides a comprehensive overview of the techniques and detailed protocols for the extraction, purification, and characterization of yatein, intended for researchers, scientists, and professionals in drug development.

The methodologies outlined herein are designed to be robust and reproducible, emphasizing the scientific principles behind each step to allow for informed modifications and troubleshooting.

Physicochemical Properties of Yatein

A thorough understanding of the physicochemical properties of yatein is fundamental to designing effective isolation and purification strategies.

PropertyValueSource
Molecular Formula C22H24O7[3]
Molecular Weight 400.42 g/mol [4]
Appearance Solid[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[5] Based on its polyphenolic structure, it is expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and acetone, and limited solubility in nonpolar solvents like hexane.
Storage Short-term at 0°C, long-term at -20°C, desiccated.[5]

Overall Workflow for Yatein Isolation and Purification

The successful isolation of high-purity yatein from a plant matrix is a multi-step process. The general workflow involves extraction from the biomass, followed by a series of chromatographic purification steps, and finally, rigorous analytical characterization to confirm identity and purity.

Yatein_Workflow Start Plant Material (e.g., Chamaecyparis obtusa leaves) Extraction Solvent Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Yatein Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Yatein-Enriched Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Yatein High-Purity Yatein HPLC->Pure_Yatein Analysis Structural & Purity Analysis (NMR, MS, HPLC) Pure_Yatein->Analysis

Caption: Overall workflow for Yatein isolation and purification.

Part 1: Extraction of Yatein from Plant Material

The initial and crucial step in isolating yatein is its efficient extraction from the plant matrix. The choice of solvent and extraction method is paramount and depends on the physicochemical properties of yatein and the nature of the plant material.

Protocol 1: Ethanolic Extraction from Chamaecyparis obtusa Leaves

This protocol is adapted from established methods for extracting polyphenols from Chamaecyparis obtusa and is optimized for yatein.[4][6]

1.1. Materials and Reagents:

  • Dried and powdered leaves of Chamaecyparis obtusa

  • 80% Ethanol (v/v) in deionized water

  • Shaker or sonicator

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

1.2. Step-by-Step Procedure:

  • Weigh 100 g of dried, powdered Chamaecyparis obtusa leaves and place them in a suitable flask.

  • Add 1 L of 80% ethanol to the flask, ensuring all the plant material is submerged. The solvent-to-sample ratio should be approximately 10:1 (v/w).[6]

  • Secure the flask on a shaker and agitate at room temperature for 18-24 hours.[6] Alternatively, sonicate the mixture for 3 hours at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Collect the filtrate (the ethanolic extract). For exhaustive extraction, the residue can be re-extracted with fresh solvent.

  • Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at -20°C until further purification.

Rationale: An aqueous ethanol solution is effective for extracting lignans, as it balances polarity to efficiently solubilize these compounds while minimizing the co-extraction of highly nonpolar or very polar impurities. Agitation or sonication increases the surface area contact between the solvent and the plant material, improving extraction yield.

Part 2: Purification of Yatein

The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification strategy is necessary to isolate yatein with high purity.

Protocol 2: Silica Gel Column Chromatography for Preliminary Purification

Silica gel column chromatography is a robust technique for the initial fractionation of the crude extract based on polarity.

2.1. Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane (Hex)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

2.2. Step-by-Step Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity, gently tapping the column to dislodge air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

    • Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane to remove nonpolar compounds.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A suggested gradient is as follows:

      • 100% Hexane

      • 95:5 Hexane:EtOAc

      • 90:10 Hexane:EtOAc

      • 80:20 Hexane:EtOAc

      • 70:30 Hexane:EtOAc

      • 50:50 Hexane:EtOAc

      • 100% EtOAc

      • 95:5 EtOAc:MeOH

    • Collect fractions of a consistent volume (e.g., 20-50 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 7:3 Hexane:EtOAc).

    • Visualize the spots under a UV lamp at 254 nm.

    • Pool the fractions containing the compound with the expected Rf value for yatein.

Rationale: This gradient elution strategy systematically increases the polarity of the mobile phase, allowing for the separation of compounds based on their affinity for the polar silica gel stationary phase. Nonpolar compounds elute first, followed by compounds of increasing polarity. Yatein, being a moderately polar lignan, is expected to elute in the mid-polarity fractions.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification

RP-HPLC is a high-resolution technique ideal for the final purification of yatein to achieve high purity.

3.1. Materials and Reagents:

  • HPLC system with a UV detector

  • C18 analytical or semi-preparative column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

3.2. Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve the pooled and dried fractions from the silica gel column in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 70% B (linear gradient)

      • 35-40 min: 70% to 90% B

      • 40-45 min: 90% B (hold)

      • 45-50 min: 90% to 30% B (return to initial conditions)

      • 50-60 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min for an analytical column (adjust for semi-preparative).

    • Detection Wavelength: 230 nm and 280 nm.[7]

    • Column Temperature: 25-30°C.

  • Fraction Collection:

    • Monitor the chromatogram and collect the peak corresponding to yatein based on its retention time.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain pure yatein.

Rationale: RP-HPLC separates molecules based on their hydrophobicity.[1] The C18 stationary phase is nonpolar, and elution is achieved by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. The acidic modifier (formic acid) helps to improve peak shape and resolution.

Part 3: Identity and Purity Confirmation

The identity and purity of the isolated yatein must be confirmed using spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with the same conditions as in Protocol 3 can be used to assess the purity of the final product. A single, sharp peak is indicative of high purity. For chiral analysis, a specific method can be employed.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound.

  • Expected Molecular Ion: For yatein (C22H24O7), the expected monoisotopic mass is 400.1522 g/mol . In mass spectrometry, this would typically be observed as [M+H]+ at m/z 401.1595 or [M+Na]+ at m/z 423.1414.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[9] The 1H and 13C NMR spectra provide a detailed fingerprint of the molecule's structure.[10]

  • 1H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, and the protons of the butyrolactone ring and the connecting carbons.

  • 13C-NMR: The carbon NMR spectrum will show distinct signals for each of the 22 carbons in the yatein molecule, with chemical shifts indicative of their chemical environment (aromatic, aliphatic, carbonyl, etc.).

The obtained spectra should be compared with published data for yatein to confirm its identity.

Visualization of Key Processes

Silica Gel Chromatography Elution Principle

Silica_Gel cluster_column Silica Gel Column (Polar) cluster_compounds Compound Elution Order Silica Stationary Phase (SiO2) Nonpolar Nonpolar Impurities Silica->Nonpolar Elutes First Mobile_Phase Mobile Phase (Increasing Polarity) Hexane -> Ethyl Acetate Mobile_Phase->Silica Yatein Yatein (Moderately Polar) Nonpolar->Yatein Elutes Later Polar Polar Impurities Yatein->Polar Elutes Last

Caption: Principle of separation in silica gel chromatography.

References

  • PubChem. Yatein. National Center for Biotechnology Information. [Link]

  • Stasiewicz, M., & Drajkowska, K. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Pharmaceuticals, 15(9), 1099. [Link]

  • Klyushnichenko, V. E., & Wulfson, A. N. (2023). Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. Molecules, 28(16), 6061. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Li, X. (2022). An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis. Molecules, 27(23), 8565. [Link]

  • Chen, L., Wu, D., & Hu, X. (2023). Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. Foods, 12(17), 3302. [Link]

  • Kim, J. H., Lee, J. Y., & Lee, S. G. (2018). Extraction of Each Part of Chamaecyparis obtusa Using Supercritical CO2. Transactions of the Korean Society of Automotive Engineers, 26(2), 235-240. [Link]

  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of flavonoids in organic solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. [Link]

  • Rao, K. S., & Kumar, S. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 562-571. [Link]

  • Kim, M. J., Lee, J. H., Kim, J. H., & Kim, H. K. (2019). Component analysis of four-part extracts from Chamaecyparis obtusa Endl. by supercritical fluid extraction and anti-inflammatory effect on RAW 264.7cells. Journal of the Korean Society for Applied Biological Chemistry, 62(4), 429-436. [Link]

  • Ali, A. A., & Al-Tohami, F. S. (2020). Ethanolic Extraction, Phytochemical Screening, Antimicrobial and Antioxidant activities of Chamaecyparis obtuse Fruits. Clinical Medicine and Medical Research, 1(1), 1-6. [Link]

  • Kim, M. J., Lee, J. H., Kim, J. H., & Kim, H. K. (2019). Component analysis of four-part extracts from Chamaecyparis obtusa Endl. by supercritical fluid extraction and anti-inflammatory effect on RAW 264.7cells. Journal of the Korean Society for Applied Biological Chemistry, 62(4), 429-436. [Link]

  • Simpson, R. J. (2004). Reversed-Phase High-Performance Liquid Chromatography. In Purifying Proteins for Proteomics (pp. 101-131). Cold Spring Harbor Laboratory Press. [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Ludwig, C., & Viant, M. R. (2010). 1H-NMR, 13C-NMR and Mass spectral analysis: Significance and symbolism. Metabolomics, 6(3), 329-344. [Link]

  • Green, R., & Miller, L. J. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1149, 149–157. [Link]

  • Tanaka, T., & Tanaka, T. (2018). Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. Molecules, 23(10), 2465. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Yamada, T., & Watanabe, M. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Green Chemistry, 19(11), 2569-2578. [Link]

  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. [Link]

  • Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1548-1565. [Link]

  • Kim, M. S., Kim, J. H., & Lee, J. (2004). Distribution of (-)-yatein in Cupressaceae family analysed by high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 34(1), 169–176. [Link]

  • Schmeda-Hirschmann, G., Hormazábal, E., & Becerra, J. (2015). Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations. Pharmaceutical biology, 53(3), 441–447. [Link]

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Application

Application Note: A Validated HPLC-UV Method for the Quantification of Yatein in Botanical Matrices

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of yatein, a bioactive lignan found in various plant species. The method...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of yatein, a bioactive lignan found in various plant species. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. We provide a comprehensive guide covering the rationale behind the method development, a step-by-step protocol for sample and standard preparation, and a full method validation procedure according to the International Conference on Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and quality control analysts in the pharmaceutical and natural products industries who require a reliable method for yatein quantification.

Introduction: The Significance of Yatein Quantification

Yatein is a dibenzylbutyrolactone-type lignan, a class of phenolic plant secondary metabolites known for a wide range of biological activities.[1] Lignans have garnered significant interest for their potential therapeutic applications, and accurate quantification is critical for the standardization of botanical extracts, quality control of raw materials, and pharmacokinetic studies in drug development.[2]

The complexity of plant matrices necessitates a highly selective and sensitive analytical technique to distinguish and quantify the target analyte from co-eluting compounds.[1][3] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering excellent resolution, sensitivity, and reproducibility for the analysis of moderately polar compounds like lignans.[4] This note provides a complete framework for developing and validating an HPLC method for yatein, ensuring data integrity and regulatory compliance.

Method Development: Rationale and Strategy

The primary objective was to develop a simple, rapid, and reliable HPLC method. The following sections explain the causal logic behind the selection of each parameter.

Instrumentation and Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Rationale: Reversed-phase columns, particularly C18, are the industry standard for separating medium polarity organic molecules like lignans.[1] The octadecyl silica stationary phase provides the necessary hydrophobic interactions to retain yatein and separate it from more polar matrix components.

  • Chemicals and Reagents:

    • Yatein reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Syringe filters (0.45 µm, PTFE)

Chromatographic Conditions Development

The optimization of chromatographic conditions is a critical step to achieve a symmetrical peak shape, adequate retention, and sufficient resolution from matrix interferences.

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v)

    • Rationale: A mixture of acetonitrile and water is highly effective for eluting lignans from a C18 column.[4] The addition of a small amount of formic acid to the mobile phase is crucial. Yatein possesses phenolic hydroxyl groups; an acidic mobile phase suppresses their ionization, resulting in a single species that produces a sharper, more symmetrical chromatographic peak and more stable retention times.[4]

  • Elution Mode: Gradient Elution:

    • Rationale: Plant extracts contain a multitude of compounds with a wide range of polarities.[3] An isocratic elution (constant mobile phase composition) might lead to long run times and broad peaks for late-eluting compounds or poor retention of early-eluting ones. A gradient elution, where the concentration of the strong organic solvent (acetonitrile) is increased over time, allows for the effective separation of a complex mixture, ensuring sharp peaks and a reasonable total run time.

  • Detection Wavelength (λmax):

    • Wavelength: 280 nm

    • Rationale: Lignans, as phenolic compounds with conjugated aromatic systems, exhibit strong UV absorbance.[5] A Diode Array Detector (DAD) was used to scan the yatein standard solution from 190 to 400 nm to determine the wavelength of maximum absorbance (λmax).[6] The spectrum of yatein typically shows a maximum around 280 nm, which provides excellent sensitivity while minimizing interference from compounds that absorb at lower wavelengths.

The final optimized chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Condition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min, 30% B; 2-15 min, 30-70% B; 15-18 min, 70-90% B; 18-20 min, 90% B; 20-22 min, 90-30% B; 22-27 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 280 nm

| Expected Retention Time | Approx. 12.5 minutes |

Detailed Protocols

Preparation of Standard Solutions

Accuracy begins with the precise preparation of standards.

  • Yatein Stock Standard (1000 µg/mL): Accurately weigh 10 mg of yatein reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.[7]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase (initial conditions: 70% A, 30% B). These solutions are used to construct the calibration curve.

Sample Preparation Protocol (from Dried Plant Leaves)

The goal of sample preparation is the efficient and reproducible extraction of the analyte from the matrix while minimizing interfering substances.[8]

  • Homogenization: Mill dried plant leaves to a fine, homogenous powder (e.g., 40 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL conical tube. Add 20 mL of methanol.

  • Sonication: Tightly cap the tube and sonicate in a water bath for 30 minutes at room temperature to facilitate cell wall disruption and solvent penetration.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

  • Dilution: If necessary, dilute the sample with the mobile phase to ensure the yatein concentration falls within the linear range of the calibration curve.

G cluster_prep Sample Preparation Workflow Start Weigh 1.0g of Homogenized Sample AddSolvent Add 20 mL Methanol Start->AddSolvent Sonicate Sonicate for 30 min AddSolvent->Sonicate Centrifuge Centrifuge at 4000 rpm Sonicate->Centrifuge Filter Filter through 0.45 µm PTFE Syringe Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for Yatein Extraction from Plant Material.

Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10] The following experiments were conducted based on ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix extracted without the analyte), a yatein standard, and a sample solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of yatein. The yatein peak in the sample chromatogram should be spectrally pure, as confirmed by the DAD peak purity analysis.

Linearity and Range
  • Protocol: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The method should be linear over the specified range with a correlation coefficient (R²) of ≥ 0.999.[6]

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 18,540
5.0 92,650
10.0 185,410
25.0 463,200
50.0 927,150
100.0 1,855,300

| Correlation (R²) | 0.9998 |

Accuracy (Recovery)
  • Protocol: Spike a known amount of yatein standard solution into a pre-analyzed sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze these spiked samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]

Table 3: Accuracy (Recovery) Results

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 20.0 19.9 99.5%
100% 25.0 25.2 100.8%
120% 30.0 29.8 99.3%

| Mean Recovery | | | 99.9% |

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.[7]

Table 4: Precision Results

Parameter %RSD (n=6)
Repeatability 0.85%

| Intermediate Precision | 1.21% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

  • Protocol: Determine the concentration that yields an S/N ratio of 3 for LOD and 10 for LOQ.[12]

  • Results:

    • LOD: 0.2 µg/mL

    • LOQ: 0.7 µg/mL

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters and observe the effect on the results. Parameters to vary include flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).

  • Acceptance Criteria: The %RSD of the results should remain below 2.0%, and system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The method was found to be robust under the tested variations.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Routine Application Col Column Selection (C18) MP Mobile Phase Optimization Col->MP Det Detector Wavelength Selection (DAD) MP->Det Spec Specificity Det->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob QC Quality Control Analysis Rob->QC

Caption: Overall HPLC Method Development and Validation Workflow.

Conclusion

The HPLC-DAD method described in this application note is specific, linear, accurate, precise, and robust for the quantification of yatein in botanical matrices. The detailed protocols for sample preparation and analysis, along with the comprehensive validation data, demonstrate the method's suitability for routine quality control and research applications. This established method provides a reliable tool for ensuring the quality and consistency of yatein-containing products.

References

  • Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. (2024). Semantic Scholar.
  • Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. (2024). MDPI. [Link]

  • Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (2023). MDPI. [Link]

  • Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. (n.d.). Polish Academy of Sciences.
  • HPLC methods used in the analysis of lignans. (n.d.). ResearchGate. [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). Semantic Scholar.
  • Sample preparation of biological samples for qualitative and quantitative analysis. (2006). The University of Alabama at Birmingham. [Link]

  • Preparation of Samples of Plant Material for Chromatographic Analysis. (n.d.). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). AZoM.com. [Link]

  • How to do HPLC method validation. (2022). YouTube. [Link]

  • Quantitative estimation of tannins by HPLC. (2016). ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. (2024). Scientific Reports. [Link]

Sources

Method

Application Note: Optimized Solubilization and Cell Culture Protocol for Yatein

Abstract & Introduction Yatein (CAS: 40456-50-6) is a bioactive lignan primarily isolated from Calocedrus formosana and Juniperus communis. It exhibits potent antitumor activity by destabilizing microtubules, leading to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Yatein (CAS: 40456-50-6) is a bioactive lignan primarily isolated from Calocedrus formosana and Juniperus communis. It exhibits potent antitumor activity by destabilizing microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.[1] Despite its therapeutic potential, Yatein is highly hydrophobic. Improper solubilization often results in "silent precipitation"—where micro-crystals form in the cell culture medium, reducing bioavailability and causing inconsistent IC50 data.

This guide provides a standardized, error-proof protocol for preparing Yatein, moving from lyophilized powder to stable stock solutions, and finally to biologically active cell culture treatments.

Physicochemical Profile

Understanding the physical limitations of Yatein is critical for experimental design.

PropertyDataNotes
Chemical Name (-)-YateinLignan class
CAS Number 40456-50-6
Molecular Formula C₂₂H₂₄O₇
Molecular Weight 400.42 g/mol Useful for Molarity calculations
Physical State White to off-white powder
Solubility (DMSO) ≥ 20 mg/mL (~50 mM)Recommended Solvent
Solubility (Ethanol) Soluble (approx. 10-20 mg/mL)Secondary choice; higher volatility
Solubility (Water) InsolubleDo NOT use for stock preparation
Storage (Powder) -20°CProtect from light and moisture
Storage (Solution) -20°C or -80°CStable for ~1 month in aliquots

Critical Handling Guidelines (Expertise & Experience)

The "Solvent Shock" Phenomenon

Yatein is lipophilic. When a concentrated DMSO stock is added directly to a large volume of aqueous cell culture medium, the rapid change in polarity can force the compound out of solution before it disperses.

  • Wrong Way: Squirt 1 µL of stock directly into a 10 cm dish of cells.

  • Right Way: Perform an intermediate dilution in medium or PBS, vortex immediately, and then apply to cells (see Protocol 2).

DMSO Tolerance

Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO, but sensitive lines (e.g., primary neurons, stem cells) may show stress markers above 0.1%.

  • Target: Maintain final DMSO concentration < 0.1% whenever possible.

  • Control: Always run a "Vehicle Control" (DMSO only) matched to the highest concentration used.

Protocol 1: Preparation of 10 mM Stock Solution

Target: Create a stable master stock for long-term storage.

Materials:

  • Yatein powder (e.g., 5 mg vial)

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture Tested)

  • Vortex mixer

  • Amber glass vials or foil-wrapped cryovials

Procedure:

  • Centrifuge: Briefly spin the vial of Yatein powder (e.g., 5,000 x g for 10 sec) to ensure all powder is at the bottom.

  • Calculate Volume: Use the formula

    
    .
    
    • Example: To make a 10 mM stock from 5 mg of Yatein:

  • Solubilize: Add 1.248 mL of anhydrous DMSO to the vial.

  • Mix: Vortex vigorously for 30 seconds. Ensure no visible particulates remain.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Label as "Yatein 10 mM in DMSO" and store at -20°C (desiccated).

Protocol 2: Preparation for Cell Culture (In Vitro)

Target: Treat cells with 10 µM Yatein (Final DMSO = 0.1%).

Workflow Diagram:

Yatein_Dilution_Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in Media) Stock->Inter 1. Dilute 1:100 (e.g., 10 µL Stock + 990 µL Media) Final Final Well Conc. (10 µM) Inter->Final 2. Add 10 µL to Cells Cells Cell Culture Plate (90 µL Media) Cells->Final Pre-filled

Caption: Serial dilution strategy to prevent Yatein precipitation during media addition.

Step-by-Step:

  • Thaw: Remove a 10 mM stock aliquot from -20°C. Thaw at room temperature (protect from light).

  • Intermediate Dilution (100x Working Conc):

    • Prepare a 100 µM intermediate solution.

    • Mix 10 µL of 10 mM Stock + 990 µL of pre-warmed Culture Media.

    • Note: This solution contains 1% DMSO. Vortex immediately.

  • Final Treatment:

    • Add the intermediate solution to your cell wells at a 1:10 ratio.

    • Example: Add 100 µL of Intermediate Solution to 900 µL of media already in the well.

    • Result: Final Yatein conc = 10 µM ; Final DMSO conc = 0.1% .

Biological Mechanism & Context

Yatein's utility in research stems from its specific interaction with the microtubule cytoskeleton.

Mechanism of Action: Yatein binds to the colchicine-binding site of tubulin, inhibiting polymerization. This disrupts the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

Yatein_Mechanism Yatein Yatein Treatment Tubulin Binds Tubulin (Colchicine Site) Yatein->Tubulin Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Pathway of Yatein-induced cytotoxicity in cancer cells.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Media "Shock" dilution; Stock too cold.Use the "Intermediate Dilution" step (Protocol 2). Ensure media is warm.
Inconsistent IC50 Evaporation of DMSO in stock.Use single-use aliquots. DMSO is hygroscopic; keep tightly sealed.
Unexpected Toxicity DMSO concentration > 0.5%.Lower final DMSO to < 0.1% using serial dilutions.
Yellowing of Stock Oxidation/Light damage.Discard. Store future stocks in amber vials at -20°C.

References

  • PubChem. (n.d.). Yatein Compound Summary (CID 442835).[2] National Library of Medicine. Retrieved from [Link]

  • Lee, Y. C., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. Cancers, 11(9), 1384. Retrieved from [Link]

  • Bhardwaj, A., et al. (2015). Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells. Pharmaceutical Biology, 53(9). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Yatein and its Derivatives

Introduction: The Significance of Yatein in Lignan Chemistry and Drug Discovery Lignans are a diverse class of secondary metabolites found widely in the plant kingdom, formed by the dimerization of two phenylpropane unit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Yatein in Lignan Chemistry and Drug Discovery

Lignans are a diverse class of secondary metabolites found widely in the plant kingdom, formed by the dimerization of two phenylpropane units.[1][2][3] Their vast structural diversity leads to a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antioxidant properties.[4] Within this family, yatein, a dibenzylbutyrolactone lignan, holds a position of particular importance.[4][5] Its significance is twofold: not only does yatein itself exhibit potent antiproliferative and cytotoxic activities, but it also serves as a crucial biosynthetic intermediate for the production of podophyllotoxin, a well-known precursor to powerful anticancer drugs.[6][7][8][9][10]

The challenge in the chemical synthesis of yatein and its analogues lies in the precise stereochemical control required to establish the chiral centers of the butyrolactone core. Modern synthetic strategies have moved beyond relying solely on natural extraction to provide access to these valuable compounds, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. This guide provides a detailed overview of a state-of-the-art asymmetric synthesis of yatein and protocols for the preparation of key derivatives, designed for researchers in synthetic chemistry and drug development.

Part 1: Strategic Approaches to the Yatein Scaffold

The core of yatein is the dibenzylbutyrolactone skeleton. The primary synthetic challenge is the diastereoselective and enantioselective construction of the two contiguous stereocenters on the lactone ring. Several strategies have been successfully employed to achieve this, including:

  • Asymmetric Aldol Reactions: A classical approach that utilizes chiral auxiliaries or catalysts to control the stereochemical outcome of an aldol condensation, which forms a key bond in the lignan backbone.[1][3]

  • Nickel-Catalyzed Cyclization/Cross-Coupling: This method forges the lactone ring through a transition-metal-catalyzed process, offering a powerful route to the core structure.[3]

  • Asymmetric Allylation: A highly efficient and modern approach that uses chiral catalysts to control the addition of an allyl group to an aldehyde, setting both stereocenters in a single, highly selective step.[4][11]

This guide will focus on the asymmetric allylation strategy due to its high efficiency, conciseness, and excellent stereocontrol, representing a significant advancement in lignan synthesis.

General Retrosynthetic Analysis

A general retrosynthetic pathway for dibenzylbutyrolactone lignans like yatein involves disconnecting the molecule at key bonds to reveal simpler, more accessible starting materials. The primary disconnections are typically made at the C-C bonds attaching the benzyl groups to the lactone core.

G yatein Yatein (Target Molecule) lactone_core Dibenzylbutyrolactone Core yatein->lactone_core Simplify fragments Aromatic Aldehydes & Butyrolactone Precursor lactone_core->fragments Retrosynthetic Disconnection allylation Asymmetric Allylation (Key Strategic Bond Formation) fragments->allylation Forward Synthesis Strategy G A Step 1: TRIP-Catalyzed Asymmetric Allylation B Step 2: Rh-Catalyzed 1,4-Addition A->B Intermediate 1 C Step 3: Dehydroxylation (Reduction) B->C Intermediate 2 D (+)-Yatein (Final Product) C->D

Caption: Workflow for the total synthesis of (+)-Yatein.

Protocol 1: Synthesis of (+)-Yatein

Step 1: TRIP-Catalyzed Asymmetric Allylation

  • To a solution of the TRIP catalyst (5 mol%) in anhydrous toluene at -20 °C, add the starting aldehyde (e.g., a protected vanillin derivative, 1.0 eq).

  • Stir the mixture for 10 minutes to allow for catalyst-substrate association.

  • Add the allylic bromide precursor (1.2 eq) dropwise over 5 minutes.

  • Maintain the reaction at -20 °C and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-substituted α-methylene-γ-butyrolactone intermediate. [11] Step 2: Rhodium-Catalyzed 1,4-Addition

  • Dissolve the lactone intermediate from Step 1 (1.0 eq) and the appropriate arylboronic acid (1.5 eq) in a 10:1 mixture of dioxane and water.

  • Add a rhodium catalyst, such as [Rh(cod)OH]₂, (3 mol%) and a suitable ligand.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to afford the dibenzylbutyrolactone precursor. [11] Step 3: Dehydroxylation

  • Dissolve the product from Step 2 (1.0 eq) in ethanol. [4]2. Add Palladium on carbon (Pd/C, 10 wt%) and a catalytic amount of perchloric acid (HClO₄). [4]3. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours. [4]4. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate. [4]5. Wash the combined filtrate with a saturated aqueous NaHCO₃ solution.

  • Separate the phases, extract the aqueous layer with ethyl acetate (2x), and combine all organic layers.

  • Dry over Na₂SO₄, filter, and concentrate to yield the final product, (+)-Yatein. Further purification by chromatography may be performed if necessary. [4]

Quantitative Data Summary
StepKey TransformationTypical Overall YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1-3Asymmetric Synthesis40–47%>95:5>97%
Data derived from the multi-step synthesis of various lignans using this methodology.
[4]

Part 3: Synthesis of Yatein Derivatives

Derivatization is crucial for SAR studies. The yatein scaffold offers several sites for modification, primarily the aromatic rings and the lactone functional group.

Protocol 2: Aromatic Bromination of Yatein

This protocol demonstrates electrophilic aromatic substitution to create halogenated derivatives, which can serve as handles for further cross-coupling reactions or to probe electronic effects on bioactivity.

  • Dissolve yatein (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (3.0 eq for tribromination) portion-wise over 15 minutes. A Lewis acid catalyst (e.g., FeCl₃) may be required depending on the desired degree of bromination.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the brominated yatein derivative. [5]

Protocol 3: Reduction of the Lactone Moiety

This protocol converts the lactone to the corresponding diol (tetrahydroyatein), a common strategy to investigate the importance of the lactone carbonyl for biological activity.

  • Dissolve yatein (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of a complex metal hydride, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the diol derivative. [5]

Self-Validation and Characterization

The identity, purity, and stereochemical integrity of all synthesized compounds must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and diastereomeric ratio.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of chiral products must be determined by analysis on a suitable chiral stationary phase.

Conclusion

The synthetic protocols detailed herein provide researchers with a robust and efficient pathway to access yatein and its derivatives. The asymmetric allylation strategy represents a significant advancement, offering high stereocontrol and good overall yields. [4]The ability to synthesize these compounds and their analogues is critical for advancing our understanding of their biological mechanisms and for developing new therapeutic agents, particularly in the field of oncology, given yatein's role as a precursor to potent anticancer compounds. [8][9][10]

References

  • Total Synthesis of the Furopyran Lignans Sumatranin A–D and the Proposed Structure of Sumatranin H. Journal of Natural Products - ACS Publications.
  • Biosynthesis of yatein in Anthriscus sylvestris. RSC Publishing.
  • An efficient enantioselective total synthesis of antitumor lignans: synthesis of enantiomerically pure 4-hydroxyalkanenitriles via an enzymic reaction. The Journal of Organic Chemistry - ACS Publications.
  • Scheme 8.2 Biosynthesis of (−)-yatein (16) from (−)-matairesinol (12)... ResearchGate.
  • Total asymmetric synthesis of Sumatranin lignans. American Chemical Society.
  • Advances in the Synthesis of Lignan Natural Products. PMC - NIH.
  • TRIP-Catalyzed Asymmetric Synthesis of (+)-Yatein, (−)-α-Conidendrin, (+)-Isostegane, and (+)-Neoisostegane. ACS Publications.
  • Full article: Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: Cytological studies and chemical investigations. Taylor & Francis.
  • Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations. PubMed.
  • Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. PMC.
  • Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: Cytological studies and. AIR Unimi.
  • CONSTRUCTION OF HETEROCYCLIC LIGNANS IN NATURAL PRODUCT SYNTHESIS AND MEDICINAL CHEMISTRY. Unknown Source.
  • Biosynthesis of yatein in Anthriscus sylvestris. PubMed.
  • Synthesis of (±)-bursehernin 208, (±)-yatein 209, (±)-collinusin 210. ResearchGate.
  • Figure 2. Structures of lignans tested for antifeedant activity: yatein... ResearchGate.
  • Types and examples of biological active lignans. ResearchGate.

Sources

Method

Application Note: High-Resolution Analysis of Yatein-Induced G2/M Cell Cycle Arrest Using Propidium Iodide-Based Flow Cytometry

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology. Abstract: Yatein, a lignan isolated from sources such as Calocedrus formosana, has demonstrated potent antitumor activit...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Abstract: Yatein, a lignan isolated from sources such as Calocedrus formosana, has demonstrated potent antitumor activity by inducing cell cycle arrest, thereby inhibiting cancer cell proliferation.[1][2] This application note provides a comprehensive guide to utilizing flow cytometry for the quantitative analysis of yatein-induced cell cycle perturbation. We detail a robust protocol centered on propidium iodide (PI) staining of ethanol-fixed cells, a cornerstone technique for DNA content analysis. Furthermore, we elucidate the underlying molecular mechanisms of yatein's action, including microtubule destabilization and DNA damage response activation, to provide a complete framework for experimental design and data interpretation.[1][3]

Introduction: The Scientific Rationale

Yatein has emerged as a promising phytocompound in cancer research, primarily due to its ability to halt the cell division process. Mechanistic studies have revealed that yatein exerts its antiproliferative effects by inducing a strong cell cycle arrest at the G2/M transition phase in various cancer cell lines, including lung and breast cancer.[1][3] This biological outcome is attributed to two primary mechanisms:

  • Microtubule Destabilization: Yatein interferes with microtubule dynamics, a critical process for the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis.[1][2]

  • DNA Damage Induction: Yatein has been shown to interfere with DNA topoisomerase IIα (TOP2A) and activate DNA damage response (DDR) pathways, such as the ATM/ATR signaling cascade.[1][3][4] This activation prevents the cell from entering mitosis with compromised genetic material, triggering a G2 checkpoint arrest.[5][6]

Flow cytometry offers a high-throughput and quantitative method to assess these effects at a single-cell level. By staining the cellular DNA with a stoichiometric dye like propidium iodide (PI), one can generate a DNA content frequency histogram that clearly resolves cell populations into the G0/G1, S, and G2/M phases of the cell cycle.[7] An accumulation of cells in the G2/M peak following yatein treatment serves as a direct and measurable indicator of the compound's efficacy.

Principle of the Assay

The protocol described herein relies on the fixation and permeabilization of cells with cold 70% ethanol. This treatment is critical as it preserves cellular morphology and DNA integrity while allowing the DNA intercalating dye, propidium iodide, to enter the cell and access the nucleus.[8] PI binds to double-stranded DNA in a stoichiometric manner, meaning the resulting fluorescence intensity is directly proportional to the total amount of DNA within a given cell.

  • G0/G1 Phase: Cells have a normal (2N) diploid DNA content.

  • S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and possess a doubled (4N) tetraploid DNA content.[9]

Because PI can also bind to double-stranded RNA, treatment with RNase A is an essential step to ensure that the measured fluorescence is specific to DNA content, thereby improving the resolution of the cell cycle histogram.[10]

Yatein's Molecular Pathway to G2/M Arrest

The following diagram illustrates the key molecular events initiated by yatein that culminate in cell cycle arrest at the G2/M checkpoint.

yatein_pathway cluster_input Initiating Agent cluster_targets Primary Cellular Targets cluster_response Cellular Response Cascade cluster_outcome Terminal Outcome Yatein Yatein Microtubules Microtubule Dynamics Yatein->Microtubules TOP2A DNA Topoisomerase IIα Yatein->TOP2A Destabilization Microtubule Destabilization Microtubules->Destabilization DNA_Damage DNA Damage & Replication Stress TOP2A->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest Destabilization->G2M_Arrest ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c Inhibition Chk1_Chk2->Cdc25c CyclinB_Cdc2 Cyclin B1/Cdc2 Complex Inactivation Cdc25c->CyclinB_Cdc2 CyclinB_Cdc2->G2M_Arrest

Caption: Yatein induces G2/M arrest via microtubule disruption and DNA damage pathways.

Experimental Workflow Overview

The following flowchart provides a step-by-step overview of the experimental process for analyzing yatein-induced cell cycle arrest.

workflow cluster_prep Phase 1: Cell Treatment cluster_processing Phase 2: Sample Preparation cluster_staining Phase 3: Staining & Acquisition cluster_analysis Phase 4: Data Analysis A 1. Seed Cells (e.g., A549, MCF-7) B 2. Culture Overnight (Allow adherence) A->B C 3. Treat with Yatein (e.g., 5 µM for 6-24h) B->C D 4. Harvest Cells (Trypsinization) C->D E 5. Wash with PBS D->E F 6. Fix in Cold 70% Ethanol (Dropwise while vortexing) E->F G 7. Wash to Remove Ethanol F->G H 8. Stain with PI/RNase A Solution G->H I 9. Acquire on Flow Cytometer H->I J 10. Gate on Single Cells (FSC-A vs FSC-H) I->J K 11. Model Cell Cycle Phases (DNA content histogram) J->K

Caption: Experimental workflow for yatein cell cycle analysis by flow cytometry.

Detailed Protocol for Yatein Cell Cycle Analysis

This protocol is optimized for adherent human cancer cell lines (e.g., A549, MCF-7) but can be adapted for other cell types.

5.1. Materials and Reagents

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • 70% Ethanol (prepared with deionized water), stored at -20°C

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • RNase A (DNase-free) stock solution (e.g., 10 mg/mL)

  • Trypsin-EDTA (0.25%)

  • Cell culture medium and supplements appropriate for your cell line

  • Yatein (dissolved in DMSO to create a concentrated stock)

  • 12x75 mm polystyrene or polypropylene flow cytometry tubes

5.2. Preparation of PI/RNase A Staining Solution Causality: This solution combines the DNA dye (PI) with an enzyme (RNase A) to degrade RNA, ensuring that fluorescence is specific to DNA content for accurate cell cycle profiling.[10]

To prepare 10 mL of staining solution (sufficient for ~20 samples):

  • Start with 9.7 mL of sterile PBS.

  • Add 200 µL of 1 mg/mL PI stock solution (final concentration: 20 µg/mL).

  • Add 100 µL of 10 mg/mL RNase A stock solution (final concentration: 100 µg/mL).

  • Mix well and protect from light. Prepare this solution fresh on the day of use.

5.3. Step-by-Step Experimental Procedure

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will ensure they are ~70-80% confluent at the time of harvest. b. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator. c. Treat cells with the desired concentrations of yatein (and a vehicle control, e.g., DMSO) for the intended duration (e.g., 6, 12, or 24 hours). A concentration of 5 µM has been shown to be effective for inducing G2/M arrest in A549 cells.[1]

  • Cell Harvesting: a. Aspirate the culture medium. b. Wash cells once with 2 mL of sterile PBS. c. Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 1 mL of complete culture medium. e. Transfer the cell suspension to a labeled 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[8]

  • Fixation: Causality: Cold ethanol fixation is the most crucial step. It dehydrates and permeabilizes the cells, allowing PI to enter, while preserving the DNA structure for stoichiometric staining. Adding the ethanol dropwise to a vortexing cell pellet prevents cell aggregation, which is critical for obtaining high-quality single-cell data.[8][11] a. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. b. Transfer the cell suspension to a labeled flow cytometry tube. c. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop by drop. d. Incubate the cells for fixation at 4°C for at least 2 hours. Cells can be stored in ethanol at 4°C for several weeks.[8][10]

  • Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5-7 minutes to pellet. Ethanol-fixed cells are more buoyant.[8][12] b. Carefully aspirate the ethanol supernatant. c. Resuspend the cell pellet in 2 mL of PBS to wash away residual ethanol and centrifuge again. d. Decant the supernatant and resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase A Staining Solution. e. Incubate at room temperature for 20-30 minutes, protected from light.[10]

  • Flow Cytometry Acquisition: a. Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE or PerCP channel, ~585-620 nm). b. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. c. Crucially, use a doublet discrimination gate. This is typically a plot of the fluorescence signal area (FSC-A) versus its height (FSC-H) or width (FSC-W). Single cells should form a diagonal population, while doublets and aggregates will have a higher area for a given height and should be excluded from analysis.[11][12] d. Set the fluorescence parameter (e.g., FL2-A) to a linear scale for DNA content analysis. e. Acquire at least 10,000-20,000 events from the single-cell gate for robust statistical analysis.[11][13]

Data Analysis and Interpretation
  • Gating Strategy: Apply the debris exclusion gate and the singlet gate to all samples.

  • Histogram Generation: Create a histogram of the PI fluorescence intensity (linear scale) for the single-cell population.

  • Cell Cycle Modeling: Use a dedicated cell cycle analysis software platform (e.g., FlowJo, ModFit LT™, FCS Express) to apply a mathematical model (e.g., Watson-Pragmatic, Dean-Jett-Fox) to the DNA histogram.[12][14] This software will deconvolve the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases.

  • Interpretation of Results: A successful experiment will show a dose- and/or time-dependent increase in the percentage of cells in the G2/M phase population in yatein-treated samples compared to the vehicle control. This is often accompanied by a corresponding decrease in the G0/G1 population.

Quantitative Data Summary

The following table provides representative parameters for designing and evaluating a yatein cell cycle experiment.

ParameterRecommended Value / ObservationRationale & Reference
Cell Lines A549 (Lung), CL1-5 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast)These lines have been validated to undergo G2/M arrest upon yatein treatment.[1][3]
Yatein Concentration 1 - 10 µM (5 µM is a common starting point)Effective concentrations that induce significant G2/M arrest without excessive immediate cytotoxicity.[1][15]
Treatment Duration 6 - 24 hoursTime-course analysis can reveal the kinetics of cell cycle arrest. Significant effects are often seen by 12 hours.[1]
Fixation Method 70% Ethanol, -20°CGold standard for DNA content analysis, providing sharp G0/G1 and G2/M peaks with low CVs.[8]
Key Reagent RNase A in staining bufferEssential for removing RNA-associated PI signal, ensuring DNA specificity and histogram quality.[10]
Expected Outcome Statistically significant increase in the % of cells in the G2/M phase.Direct measure of yatein's biological activity on the cell cycle.[1][3]

References

  • Title: Assaying cell cycle status using flow cytometry Source: PMC (PubMed Central) URL: [Link]

  • Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Source: University of Virginia School of Medicine URL: [Link]

  • Title: Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells Source: PMC (PubMed Central) URL: [Link]

  • Title: Measurement of cell-cycle phase-specific cell death using Hoechst 33342 and propidium iodide: preservation by ethanol fixation Source: PubMed URL: [Link]

  • Title: Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers Source: Bio-protocol URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University College London (UCL) URL: [Link]

  • Title: Cell Cycle Determination Using DAPI – Alcohol Fixation Method Source: Flow Cytometry Facility URL: [Link]

  • Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University of Padua URL: [Link]

  • Title: Cell Cycle Protocol - Flow Cytometry Source: UT Health San Antonio URL: [Link]

  • Title: CELL CYCLE GUIDELINES Source: Advanced Cytometry & Sorting Facility at South Campus URL: [Link]

  • Title: Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells Source: PubMed URL: [Link]

  • Title: Full article: Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα Source: Taylor & Francis Online URL: [Link]

  • Title: Effects of yatein treatment for 24 h with different concentrations on... Source: ResearchGate URL: [Link]

  • Title: Cell Cycle Analysis with Flow Cytometry Source: Biocompare URL: [Link]

  • Title: Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα Source: PubMed URL: [Link]

  • Title: Cell Cycle Analysis By Flow Cytometry Source: YouTube URL: [Link]

  • Title: DNA Measurement and Cell Cycle Analysis by Flow Cytometry Source: Current Issues in Molecular Biology URL: [Link]

  • Title: Advanced Cell Cycle Analysis Data Source: Beckman Coulter URL: [Link]

  • Title: Xanthatin Induces Cell Cycle Arrest at G2/M Checkpoint and Apoptosis via Disrupting NF-κB Pathway in A549 Non-Small-Cell Lung Cancer Cells Source: ResearchGate URL: [Link]

  • Title: The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum Source: Nature URL: [Link]

  • Title: Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues Source: PubMed URL: [Link]

Sources

Application

Application Note: Visualizing Yatein-Induced Microtubule Destabilization via Immunofluorescence

Introduction & Executive Summary Yatein is a dibenzylbutyrolactone lignan isolated from plants such as Hernandia nymphaeifolia and Calocedrus formosana. Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, Yat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Yatein is a dibenzylbutyrolactone lignan isolated from plants such as Hernandia nymphaeifolia and Calocedrus formosana. Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, Yatein functions as a microtubule destabilizing agent . It binds to tubulin dimers—likely at or near the colchicine-binding site—inhibiting polymerization and leading to the disruption of the mitotic spindle, G2/M cell cycle arrest, and subsequent apoptosis.

This application note details the protocol for visualizing the structural collapse of the microtubule network induced by Yatein. Note that "staining with Yatein" refers to treating cells with the compound to elicit a phenotype, followed by standard immunofluorescence (IF) using anti-


-tubulin antibodies to visualize the cytoskeletal architecture.
Key Mechanistic Insight

Yatein inhibits the assembly of tubulin into microtubules.[1] In a successful assay, Yatein-treated cells will exhibit a loss of distinct filamentous structures, replaced by diffuse, cytoplasmic staining (unpolymerized tubulin) or fragmented polymer debris, distinct from the thick bundles seen with Taxol treatment.

Mechanism of Action

The following diagram illustrates the interference of Yatein with microtubule dynamics compared to normal polymerization.

YateinMechanism TubulinDimers Free Tubulin Dimers (Alpha/Beta) Complex Tubulin-Yatein Complex TubulinDimers->Complex + Yatein Binding MT_Assembly Microtubule Polymerization TubulinDimers->MT_Assembly Normal Physiology Yatein Yatein (Lignan Inhibitor) Yatein->Complex Complex->MT_Assembly Inhibition Arrest G2/M Arrest & Apoptosis MT_Assembly->Arrest Spindle Collapse

Figure 1: Yatein binds free tubulin dimers, preventing their incorporation into the growing microtubule lattice, leading to spindle collapse.

Experimental Design & Reagents

Cell Line Selection

Adherent cancer cell lines such as HeLa , A549 , or MCF-7 are recommended due to their well-defined cytoskeletal networks and sensitivity to anti-mitotic agents.

Reagent Preparation Table
ReagentStock Conc.SolventStorageWorking Conc.[2][3]
Yatein 10–50 mMDMSO-20°C1 µM – 50 µM
Paclitaxel (Control) 10 mMDMSO-20°C100 nM
Colchicine (Control) 10 mMEthanol/DMSO-20°C1 µM
Anti-

-Tubulin
1 mg/mLPBS/Glycerol-20°C1:500 – 1:1000
Secondary Ab (488/594) 2 mg/mLPBS/Glycerol4°C (Dark)1:500

Critical Note on Yatein Solubility: Yatein is hydrophobic. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent cytotoxicity.

Comprehensive Protocol

Phase 1: Cell Culture & Treatment[3]
  • Seeding: Seed cells on sterile glass coverslips (12mm) in a 24-well plate at a density of

    
     cells/well.
    
  • Incubation: Allow cells to attach for 18–24 hours at 37°C / 5% CO

    
    .
    
  • Treatment:

    • Experimental: Replace media with fresh media containing Yatein (Titration recommended: 1, 5, 10, 20 µM).

    • Negative Control: Media + DMSO (matched volume).

    • Positive Control (Destabilizer): Colchicine (1 µM) or Nocodazole.

    • Positive Control (Stabilizer): Paclitaxel (100 nM) – Optional, to contrast phenotypes.

  • Duration: Incubate for 6 to 24 hours . (Microtubule disruption can often be seen as early as 3-6 hours).

Phase 2: Fixation (The "Cytoskeleton Preservation" Method)

Standard formalin fixation often degrades microtubule fine structure. We use a Glutaraldehyde-spiked PFA method for optimal preservation.

  • Wash: Aspirate media and gently wash 1x with warm PBS (37°C). Do not use cold PBS, as it depolymerizes microtubules.

  • Fixation: Add Pre-warmed Fixative (3% Paraformaldehyde + 0.1% Glutaraldehyde in PBS) for 15 minutes at Room Temperature (RT).

    • Alternative: Ice-cold 100% Methanol for 10 minutes at -20°C (Excellent for structure, but may affect some epitopes).

  • Quench: Wash 2x with PBS, then incubate with 0.1% Sodium Borohydride (in PBS) for 7 minutes to quench glutaraldehyde autofluorescence.

  • Wash: Rinse 3x with PBS (5 min each).

Phase 3: Staining & Mounting
  • Permeabilization: Incubate in 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA + 0.1% Triton X-100 in PBS for 30 minutes at RT.

  • Primary Antibody: Dilute Mouse Anti-

    
    -Tubulin (e.g., clone DM1A) in blocking buffer. Incubate 1 hour at RT  or Overnight at 4°C .
    
  • Secondary Antibody: Wash 3x with PBS-T (PBS + 0.05% Tween). Incubate with Goat Anti-Mouse Alexa Fluor 488 (1:500) for 45 minutes in the dark.

  • Nuclear Counterstain: Add DAPI (1 µg/mL) for the final 5 minutes of incubation.

  • Mounting: Wash 3x with PBS.[2][3] Mount coverslips on slides using an anti-fade mounting medium (e.g., ProLong Diamond). Cure for 24 hours.

Experimental Workflow Diagram

IF_Protocol Start Start: Seed Cells (HeLa/A549) Treat Treatment (6-24h) (+/- Yatein) Start->Treat Fix Fixation (PFA + Glutaraldehyde) Treat->Fix Warm PBS Wash Perm Permeabilize & Block (Triton X-100 / BSA) Fix->Perm NaBH4 Quench Ab1 Primary Ab (Anti-Alpha-Tubulin) Perm->Ab1 Ab2 Secondary Ab (Alexa Fluor 488) + DAPI Ab1->Ab2 3x Wash Image Fluorescence Microscopy (Confocal Recommended) Ab2->Image

Figure 2: Step-by-step immunofluorescence workflow optimized for cytoskeletal integrity.

Data Analysis & Expected Results

Phenotypic Classification

When analyzing images, categorize cells based on the following morphologies:

PhenotypeDMSO ControlYatein TreatedPaclitaxel Control
Morphology Long, distinct filaments radiating from centrosome.Diffuse cytoplasmic haze; short, fragmented polymers; rounded cell shape.Thick, rigid bundles; marginal bands; multinucleation.
Mechanism Normal DynamicsDepolymerization Stabilization
Mitotic Index ~5% (Normal)High (Arrested in Prometaphase)High (Arrested)
Quantification

To validate the efficacy of Yatein:

  • Microtubule Coherency: Use ImageJ/Fiji (OrientationJ plugin) to measure the alignment and coherency of fibers. Yatein treatment will significantly decrease coherency .

  • Fluorescence Intensity: Measure total integrated density per cell. While total tubulin levels may remain constant, the polymerized fraction decreases. (Note: Western blot of soluble vs. insoluble fractions is better for quantifying polymer mass).

References

  • Wu, C. C., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. Cancers, 11(9), 1321.

  • Chen, I. S., et al. (1997). Cytotoxic lignans from Formosan Hernandia nymphaeifolia.[4] Phytochemistry, 45(5), 991-996.[4]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.

  • Thermo Fisher Scientific. Immunofluorescence Protocol for Microtubules.

Sources

Method

Stereoselective Total Synthesis of (-)-Yatein: A Detailed Guide for Researchers

Introduction (-)-Yatein is a naturally occurring lignan of the dibenzylbutyrolactone class, a group of compounds widely distributed in the plant kingdom.[1] Lignans exhibit a broad spectrum of biological activities, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(-)-Yatein is a naturally occurring lignan of the dibenzylbutyrolactone class, a group of compounds widely distributed in the plant kingdom.[1] Lignans exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, and antineoplastic properties.[1][2] Specifically, (-)-yatein has demonstrated significant antiproliferative activity against various cancer cell lines, making it a molecule of considerable interest for drug development professionals.[3][4] Its structural similarity to podophyllotoxin, a well-known precursor to anticancer drugs, further underscores its pharmacological potential.[3]

The stereoselective synthesis of (-)-yatein is a challenging yet crucial endeavor for both academic research and potential therapeutic applications. The presence of two contiguous stereocenters in the butyrolactone core necessitates precise control over the relative and absolute stereochemistry to achieve the desired biologically active enantiomer. This guide provides a detailed and insightful overview of a proven stereoselective total synthesis of (-)-yatein, focusing on the underlying principles and practical experimental protocols.

Synthetic Strategy: A Convergent and Stereocontrolled Approach

The total synthesis of (-)-yatein presented herein employs a convergent and highly stereoselective strategy. The key to this approach lies in the diastereoselective alkylation of a chiral lactone enolate, which effectively sets the two crucial stereocenters in a single, well-controlled operation. This method offers high efficiency and excellent stereochemical control, making it an attractive route for accessing (-)-yatein and other related dibenzylbutyrolactone lignans.

The overall synthetic workflow can be visualized as the assembly of two key fragments onto a chiral scaffold, followed by a series of functional group manipulations to arrive at the final target molecule.

Synthetic_Workflow A Chiral Butenolide D Stereoselective Alkylation A->D B Aryl Grignard Reagent B->D C Benzyl Bromide E Intermediate Lactone C->E Quenching D->E F Functional Group Manipulations E->F G (-)-Yatein F->G

Caption: Overall synthetic workflow for the total synthesis of (-)-yatein.

Key Transformation: Diastereoselective Tandem Conjugate Addition-Alkylation

The cornerstone of this synthesis is a tandem conjugate addition-alkylation reaction on a chiral γ-alkoxybutenolide. This powerful transformation allows for the sequential introduction of two different benzyl groups with excellent diastereoselectivity, thereby constructing the core dibenzylbutyrolactone skeleton with the correct relative and absolute stereochemistry.[5][6]

The reaction proceeds via the 1,4-conjugate addition of a nucleophile, typically a lithiated dithiane or a Grignard reagent, to the α,β-unsaturated lactone. This addition is directed by the chiral auxiliary on the butenolide, leading to the formation of a stereodefined enolate intermediate. This enolate is then trapped in situ by an electrophile, in this case, a substituted benzyl bromide, to furnish the desired 2,3-disubstituted-γ-butyrolactone. The stereochemical outcome of the alkylation is controlled by the existing stereocenter established during the conjugate addition.

Stereoselective_Alkylation_Mechanism cluster_0 Stereoselective Tandem Reaction Butenolide Chiral γ-Alkoxybutenolide Enolate Stereodefined Enolate Intermediate Butenolide->Enolate Conjugate Addition Nucleophile Ar¹-MgBr (Nucleophile) Nucleophile->Enolate Product Diastereomerically Pure Dibenzylbutyrolactone Enolate->Product Alkylation Electrophile Ar²-CH₂Br (Electrophile) Electrophile->Product

Caption: Mechanism of the key diastereoselective tandem conjugate addition-alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Butenolide (Starting Material)

The synthesis begins with the preparation of the chiral butenolide, which serves as the stereochemical control element for the entire sequence. A common and effective approach involves the use of a readily available chiral auxiliary, such as (–)-menthol, to introduce the desired chirality.[7]

Step-by-Step Methodology:

  • Preparation of the Chiral Acetal: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) at -78 °C.

  • Add a solution of bromine (1.0 equiv) in DCM dropwise to the furan solution. Stir the reaction mixture for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of (–)-menthol (1.1 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in DCM.

  • Add the menthol solution dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral butenolide.

Protocol 2: Stereoselective Synthesis of the Dibenzylbutyrolactone Intermediate

This protocol details the pivotal tandem conjugate addition-alkylation reaction to construct the core of (-)-yatein.

Materials and Reagents:

ReagentMolar Equivalent
Chiral Butenolide1.0
3,4-(Methylenedioxy)phenylmagnesium bromide1.2
3,4,5-Trimethoxybenzyl bromide1.5
Anhydrous Tetrahydrofuran (THF)-
Anhydrous Copper(I) Iodide (CuI)0.1

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried flask under a nitrogen atmosphere, prepare the Grignard reagent by reacting 3,4-(methylenedioxy)bromobenzene with magnesium turnings in anhydrous THF.

  • Conjugate Addition: To a stirred suspension of CuI (0.1 equiv) in anhydrous THF at -78 °C, add the freshly prepared Grignard reagent (1.2 equiv). Stir the mixture for 15 minutes.

  • Add a solution of the chiral butenolide (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.

  • Enolate Trapping (Alkylation): Add a solution of 3,4,5-trimethoxybenzyl bromide (1.5 equiv) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure dibenzylbutyrolactone intermediate.

Protocol 3: Conversion to (-)-Yatein

The final steps of the synthesis involve the reductive removal of the chiral auxiliary and any other protecting groups to yield the natural product, (-)-yatein.[7]

Step-by-Step Methodology:

  • Reductive Cleavage: Dissolve the dibenzylbutyrolactone intermediate (1.0 equiv) in a suitable solvent system, such as a mixture of tetrahydrofuran and methanol.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain pure (-)-yatein.

Data Summary

StepReactionKey ReagentsYield (%)Diastereomeric Excess (de)
1Chiral Butenolide SynthesisFuran, Br₂, (–)-Menthol75-85>98%
2Tandem Conjugate Addition-AlkylationGrignard, Benzyl Bromide, CuI60-70>95%
3Reductive CleavageNaBH₄80-90-

Conclusion

This detailed guide outlines a robust and highly stereoselective total synthesis of (-)-yatein. The key to the success of this route is the carefully orchestrated tandem conjugate addition-alkylation of a chiral butenolide, which allows for the efficient and controlled installation of the two contiguous stereocenters. The provided protocols are designed to be reproducible and offer a solid foundation for researchers and drug development professionals interested in the synthesis of this and other biologically important lignans. The principles and techniques described herein are broadly applicable to the stereoselective synthesis of complex natural products.

References

  • van Oeveren, A., Jansen, J. F. G. A., & Feringa, B. (1995). Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans (-)-Enterolactone, (-)-Hinokinin, (-)-Pluviatolide, (-)-Enterodiol, and Furofuran Lignan (-)-Eudesmin via Tandem Conjugate Addition to γ-Alkoxybutenolides. The Journal of Organic Chemistry, 60(15), 4780–4793. [Link]

  • Pelter, A., Ward, R. S., Jones, D. M., & Maddocks, P. (1993). Asymmetric synthesis of dibenzylbutyrolactones and aryltetralin lignan lactones by tandem conjugate addition to a chiral butenolide. Journal of the Chemical Society, Perkin Transactions 1, (21), 2621-2630. [Link]

  • de Jong, J. C., van Bolhuis, F., & Feringa, B. L. (1991). Asymmetric synthesis of lignans of the dibenzylbutanediol and tetrahydrodibenzocyclooctene series. Journal of the Chemical Society, Perkin Transactions 1, (10), 2423-2432. [Link]

  • Umezawa, T. (2003). Diversity in lignan biosynthesis. Phytochemistry Reviews, 2(3), 371-390. [Link]

  • Boerjan, W., Ralph, J., & Baucher, M. (2003). Lignin Biosynthesis. Annual Review of Plant Biology, 54, 519-546. [Link]

  • Pelter, A., Ward, R. S., & Little, G. M. (1990). Asymmetric synthesis of dibenzylbutyrolactones and aryltetralin lignan lactones by tandem conjugate addition to a chiral butenolide. Journal of the Chemical Society, Perkin Transactions 1, (10), 2775-2790. [Link]

  • Salehi, B., Sharopov, F., Martorell, M., Rajkovic, J., Adem, A., ... & Sharifi-Rad, J. (2019). Lignans: A review of their sources, biosynthesis, and properties. Molecules, 24(11), 2174. [Link]

  • Shan, B., Cai, Y. Z., Sun, M., & Corke, H. (2005). Antioxidant capacity of 26 spice extracts and characterization of their phenolic constituents. Journal of agricultural and food chemistry, 53(20), 7749-7759. [Link]

  • Dixon, R. A. (2019). Lignin biosynthesis: old roads revisited and new roads explored. Open biology, 9(12), 190204. [Link]

  • Schmeda-Hirschmann, G., Hormazabal, E., & Astudillo, L. (2015). Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations. Pharmaceutical biology, 53(3), 395-401. [Link]

  • Chen, C. Y., Hsieh, Y. L., & Wu, C. C. (2016). Yatein induces cell cycle arrest and apoptosis in human lung adenocarcinoma cells. Oncology reports, 35(2), 1047-1054. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yatein Isolation &amp; Stability

The following technical guide is structured as a specialized support center for researchers isolating Yatein (a dibenzylbutyrolactone lignan). It prioritizes chemical stability mechanisms and field-proven protocols over...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers isolating Yatein (a dibenzylbutyrolactone lignan). It prioritizes chemical stability mechanisms and field-proven protocols over generic advice.

Topic: Minimizing Yatein Degradation During Isolation from Juniperus and Anthriscus spp. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2026[1]

Core Directive: The Stability Paradox

Yatein is a biosynthetic precursor to podophyllotoxin and shares its structural fragility. The primary challenge in isolating yatein is not extraction efficiency, but structural integrity .

The molecule possesses a strained


-lactone ring  and stereocenters at C-2 and C-3. Improper handling triggers two rapid degradation pathways:
  • Base-Catalyzed Hydrolysis: The lactone ring opens to form the hydroxy-acid salt (irreversible in aqueous workups).

  • C-2 Epimerization: Under thermal or acidic stress, the strained cis-fused lactone isomerizes to the thermodynamically more stable (but biologically distinct) trans-fused isomer (often termed iso-yatein or similar artifacts).

This guide replaces standard "grind-and-soak" methods with a Lactone-Preservation Protocol .

Troubleshooting & FAQs (Mechanism-First Approach)

Module A: Pre-Extraction & Solvent Choice

Q: I am using Soxhlet extraction with methanol to maximize yield, but my HPLC shows split peaks. Why? A: You are likely inducing thermal epimerization. The Mechanism: Soxhlet extraction exposes the lignan to prolonged boiling points (65°C+ for MeOH). This thermal energy, combined with the slightly acidic nature of plant cell sap released during lysis, lowers the activation energy for proton abstraction at the C-2 position. This flips the stereochemistry, creating a diastereomer (artifact) that co-elutes or splits peaks on HPLC.[1] The Fix: Switch to Ultrasound-Assisted Extraction (UAE) or Cold Maceration .

  • Protocol: Extract at

    
     40°C.
    
  • Solvent: Use Ethanol (70-80%). Methanol is acceptable but more prone to forming methyl-ester artifacts if ring opening occurs.

Q: Can I air-dry my plant material in the sun before extraction? A: Absolutely not. The Mechanism: Yatein contains a methylenedioxy bridge on the aromatic ring. UV radiation catalyzes the formation of free radicals, leading to oxidation of the bridge or polymerization of the lignan backbone. The Fix: Lyophilize (freeze-dry) fresh material immediately. If freeze-drying is unavailable, dry in the dark with active ventilation at <35°C.

Module B: The "Lactone-Safe" Workflow

Q: My crude extract yield is high, but yatein disappears during silica column chromatography. Where is it going? A: It is likely degrading on the column. The Mechanism: Standard silica gel is slightly acidic (pH 4.5–6.0). This acidity acts as a catalyst for epimerization. Furthermore, if you used a basic mobile phase (e.g., containing ammonia) to sharpen peaks, you likely hydrolyzed the lactone ring, binding the compound irreversibly to the silica as a salt.[1] The Fix:

  • Buffer the Silica: Wash silica with a neutral buffer or use "Neutral Alumina" instead.

  • Alternative Phase: Use Sephadex LH-20 (size exclusion/adsorption) with MeOH. It is non-acidic and gentle on lactones.

Visualizing the Degradation Pathways

Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific chemical vulnerabilities of the yatein skeleton during isolation.

YateinDegradation Yatein Native (-)-Yatein (cis-fused lactone) Heat Heat (>50°C) / Acid Yatein->Heat Base Basic pH (>8.0) Yatein->Base UV UV Light / Oxidation Yatein->UV IsoYatein Epimerized Artifact (trans-fused) Heat->IsoYatein C-2 Epimerization HydroxyAcid Ring-Opened Hydroxy Acid Base->HydroxyAcid Lactone Hydrolysis Oxidized Quinones / Polymers UV->Oxidized Radical Attack HydroxyAcid->Yatein Acidification (Re-cyclization)

Figure 1: Chemical degradation pathways of Yatein.[1] Note that while hydrolysis (bottom path) is reversible via acidification, epimerization (top path) is often thermodynamically irreversible.[1]

Optimized Isolation Protocol

This protocol minimizes thermal stress and pH excursions.

Target Material: Juniperus scopulorum needles or Anthriscus sylvestris roots. Estimated Yield: 5–10 mg/g DW (Species dependent).[1]

Step 1: Extraction (Ultrasound-Assisted)[1][2]
  • Grinding: Cryogenic grinding (liquid nitrogen) is preferred to prevent heat generation.

  • Solvent: 70% Ethanol (aqueous).

  • Ratio: 1:10 (Solid:Solvent).

  • Condition: Ultrasonic bath at 30°C for 45 mins . Do not exceed 45°C.

  • Filtration: Vacuum filter through Celite to remove chlorophyll/particulates rapidly.

Step 2: Liquid-Liquid Partitioning

Goal: Remove non-polar fats and highly polar sugars without stressing the lactone.

  • Concentrate ethanol extract under reduced pressure (Rotavap bath < 40°C).

  • Resuspend residue in water.

  • Partition 1: Wash with n-Hexane (removes lipids/waxes). Discard Hexane.

  • Partition 2: Extract aqueous layer with Chloroform (CHCl₃) or Dichloromethane (DCM) .[1]

    • Critical: Yatein moves to the organic (CHCl₃) layer.

    • Tip: Dry the organic layer over anhydrous Na₂SO₄ immediately to prevent hydrolysis from residual water.

Step 3: Purification (The "Soft" Approach)

Avoid standard silica if possible.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol (100%).[1]

  • Flow: Gravity elution.

  • Fractionation: Monitor via TLC (Vanillin-H₂SO₄ stain; Yatein turns purple/pink).

Data Summary: Solvent Compatibility
Solvent SystemExtraction EfficiencyStability RiskRecommendation
Methanol (Hot) HighHigh (Epimerization)⛔ Avoid (Soxhlet)
Ethanol (70%) HighLow (if <40°C)Preferred
Water (Boiling) LowCritical (Hydrolysis)⛔ Avoid
Supercritical CO₂ ModerateVery Low✅ Excellent (Green)

Automated Workflow Diagram

IsolationWorkflow Raw Raw Plant Material (Freeze-Dried) Extract UAE Extraction (70% EtOH, 30°C) Raw->Extract Conc Concentrate (Rotavap <40°C) Extract->Conc Partition Liquid-Liquid Partition Conc->Partition Hexane Hexane Layer (Discard Lipids) Partition->Hexane Chloroform Chloroform Layer (Contains Yatein) Partition->Chloroform Purify Sephadex LH-20 (MeOH Elution) Chloroform->Purify Final Pure Yatein (Store -20°C) Purify->Final

Figure 2: Optimized "Soft" Isolation Workflow designed to prevent lactone stress.

References

  • Biosynthesis & Precursors: Koulman, A. et al. (2003).[1] "Biosynthesis of yatein in Anthriscus sylvestris." Phytochemistry, 63(6), 685-692.[1] [Link]

  • Extraction Methodology (Ultrasound vs. Traditional): Malingre, M. et al. (2023).[1][2] "Green Ultrasound-Assisted Extraction of Podophyllotoxin from Juniperus scopulorum Needles." Molecules, 28(22), 7525.[1] (Demonstrates stability benefits of UAE for lignan lactones). [Link][1]

  • Lactone Ring Stability (General Lignan Chemistry): Hoye, T. R. et al. (2023).[1] "Lactone Ring-Opening Equilibria in Methanol." Macromolecules, 56(3), 1122–1129.[1] (Mechanistic basis for avoiding basic/hot alcohols).[1] [Link][1]

  • Cytotoxicity & Structure: Bussmann, R. et al. (2015).[1] "Antiproliferative activity of yatein isolated from Austrocedrus chilensis." Pharmaceutical Biology, 53(8), 1149-1157.[1] [Link]

Sources

Optimization

Technical Guide: Removing Chlorophyll Interference in Yatein Extraction

To: Research Scientists, Process Chemists, and Natural Product Isolation Specialists From: Senior Application Scientist, Phytochemical Analysis Division Subject: Protocol Optimization for Lignan Recovery (Yatein) from Ju...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Natural Product Isolation Specialists From: Senior Application Scientist, Phytochemical Analysis Division Subject: Protocol Optimization for Lignan Recovery (Yatein) from Juniperus spp.

Executive Summary

Extracting yatein (a bioactive dibenzylbutyrolactone lignan) from Juniperus or Podophyllum species presents a classic phytochemical conflict: the solvent required to extract the lignan (methanol/ethanol) inevitably co-extracts high loads of chlorophyll.

Chlorophyll is not just a visual impurity; it is a "column killer" that precipitates in reverse-phase HPLC, suppresses ionization in LC-MS, and fouls preparative chromatography beds.

Crucial Warning: Unlike simple terpenoids, yatein contains a lactone ring . Standard chlorophyll removal techniques involving saponification (strong base treatment) will hydrolyze the lactone ring, converting yatein into its inactive carboxylate form. Do not use alkaline treatments.

This guide outlines a two-stage purification strategy:

  • Bulk Removal: Liquid-Liquid Partitioning (LLE).

  • Polishing: Solid Phase Extraction (SPE) using Graphitized Carbon Black (GCB).[1][2]

Part 1: The Critical Chemistry (Read Before Experimenting)

Before touching a solvent, you must understand the stability profile of your target.

The Lactone Constraint: Yatein possesses a butyrolactone ring structure. This ring is stable in acidic to neutral pH but unstable in alkaline conditions (pH > 8).

  • Acidic/Neutral (pH < 7): Ring Closed (Bioactive Yatein).

  • Alkaline (pH > 8): Ring Open (Yatein Carboxylate - High Polarity, Inactive).

Implication: You cannot use "saponification" (KOH/NaOH treatment) to degrade chlorophyll, as it will simultaneously degrade your target.

Part 2: Bulk Chlorophyll Removal (Liquid-Liquid Extraction)

The most robust first-line defense utilizes the polarity difference between the highly lipophilic chlorophyll porphyrin ring and the moderately polar yatein lignan.

Protocol A: The Hexane/Methanol Partition

Best for: Crude extracts with high pigment load.

Reagents:

  • Crude Plant Extract (dried)

  • Methanol (MeOH), HPLC Grade

  • Hexane (or Petroleum Ether), HPLC Grade

  • Deionized Water[3]

Step-by-Step Workflow:

  • Reconstitution: Dissolve 1g of dried crude extract in 100 mL of 90% Methanol (10% water).

    • Why 90%? Pure methanol is miscible with hexane. Adding 10% water creates enough polarity difference to force phase separation while keeping yatein solubilized.

  • Equilibration: Transfer to a separatory funnel. Add 100 mL of Hexane .

  • Partitioning: Shake vigorously for 2 minutes. Vent frequently. Allow layers to settle (approx. 15-30 mins).

  • Separation:

    • Top Layer (Hexane): Contains Chlorophylls A & B, waxes, and non-polar lipids. -> Discard (or save for lipid analysis).

    • Bottom Layer (Aq. Methanol): Contains Yatein, other lignans, and phenolics. -> Collect.

  • Repeat: Return the bottom layer to the funnel and wash with fresh Hexane (50 mL) two more times until the hexane layer is colorless.

  • Concentration: Evaporate the methanol fraction under reduced pressure (Rotavap) at <40°C.

Performance Metrics:

ComponentHexane Phase (Top)Aq.[4] Methanol Phase (Bottom)
Chlorophyll >95% Removal<5% Residual
Yatein <2% Loss>98% Recovery
Waxes/Lipids HighLow
Part 3: Fine Polishing (Solid Phase Extraction - SPE)

If the LLE step leaves residual green pigmentation (common in Juniperus needles), use SPE. We utilize Graphitized Carbon Black (GCB) , but with extreme caution.

The GCB Mechanism: GCB removes chlorophyll via strong planar interactions between the graphite surface and the planar porphyrin ring of chlorophyll.

  • Risk: Yatein also has planar benzyl rings. If you use too much GCB, you will irreversibly bind your yatein.

Protocol B: Dispersive SPE (dSPE) / "Pass-Through" Method

Best for: Final cleanup before HPLC/LC-MS.

Materials:

  • SPE Cartridge: GCB (Graphitized Carbon Black) + PSA (Primary Secondary Amine).

    • Recommended Ratio: 250mg GCB / 500mg PSA per 6mL cartridge.

  • Elution Solvent: Acetonitrile (ACN) or Methanol.

Workflow:

  • Conditioning: Pass 5 mL ACN through the cartridge.

  • Loading: Dissolve your LLE-cleaned extract in ACN. Load onto the cartridge.

  • Elution (The Critical Step): Collect the flow-through immediately.

    • Note: Unlike C18 SPE where you "bind and elute," here we want the Chlorophyll to stick and the Yatein to pass through .

  • Washing: Flush with an additional 5 mL of ACN to recover any loosely bound yatein.

  • Stop: Do not use stronger solvents (like Toluene) or you will elute the chlorophyll.

Part 4: Visualizing the Logic

The following diagram illustrates the decision process and chemical logic for yatein purification.

YateinExtraction Start Raw Plant Material (Juniperus spp.) Extract Solvent Extraction (80% MeOH or EtOH) Start->Extract Crude Crude Green Extract (High Chlorophyll + Yatein) Extract->Crude Decision Chlorophyll Removal Strategy Crude->Decision Saponification Saponification (High pH / NaOH) Decision->Saponification Avoid! LLE LLE Partition (Hexane / 90% MeOH) Decision->LLE Recommended Destruction FAILURE: Lactone Ring Hydrolysis (Yatein Destroyed) Saponification->Destruction HexanePhase Hexane Phase: Chlorophyll & Waxes LLE->HexanePhase Waste MeOHPhase MeOH Phase: Yatein Enriched LLE->MeOHPhase Keep SPE_Check Is Extract Still Green? MeOHPhase->SPE_Check SPE_GCB SPE Polish (Graphitized Carbon Black) SPE_Check->SPE_GCB Yes (Green) Final Final Sample (HPLC/LC-MS Ready) SPE_Check->Final No (Clear) SPE_GCB->Final Pass-through

Caption: Decision tree for Yatein purification highlighting the critical avoidance of saponification and the sequential use of LLE and SPE.

Part 5: Troubleshooting & FAQs

Q1: My yatein recovery dropped significantly after using the Carbon (GCB) cartridge. What happened? A: You likely experienced "Planar Over-Retention." Yatein contains aromatic rings that can interact with the graphite surface.

  • Fix 1: Reduce the amount of GCB sorbent.

  • Fix 2: Use a "Pass-through" method rather than binding.

  • Fix 3: Add a modifier to your elution solvent (e.g., Toluene) only if necessary, but be warned this may elute chlorophyll too. The LLE step (Protocol A) is safer for yield.

Q2: Can I use C18 SPE instead of Carbon? A: C18 is excellent for separating yatein from very polar impurities (sugars), but it is poor at separating yatein from chlorophyll. Both molecules are hydrophobic and will co-elute on C18. You must use LLE or GCB to remove the chlorophyll before any C18 polishing.

Q3: Why is my HPLC pressure spiking after injecting the extract? A: This is classic chlorophyll precipitation. Chlorophyll is soluble in 100% Methanol/Acetonitrile but insoluble in water. When your sample (in organic solvent) hits the HPLC mobile phase (often high % water at the start of a gradient), the chlorophyll crashes out and clogs the column frit.

  • Immediate Action: Reverse flush the column with 100% THF (Tetrahydrofuran) or Isopropanol to dissolve the pigment.

Q4: Can I use QuEChERS kits? A: Yes. The "AOAC 2007.01" or "EN 15662" QuEChERS kits are excellent. Look for kits containing PSA + GCB . The PSA removes fatty acids/organic acids, and GCB removes chlorophyll. This is often the fastest method for high-throughput screening.

References
  • Harmatha, J., et al. (1982).[5] "The structure of yatein. Determination of the positions and configurations of benzyl groups in lignans." Collection of Czechoslovak Chemical Communications.

  • UCT, Inc. (2020). "Graphitized Carbon Black (GCB) for Solid Phase Extraction." Chromatography Online.

  • Bahar, M., et al. (2021). "Selective Chlorophyll Removal Method to 'Degreen' Botanical Extracts."[6] Journal of Natural Products/NIH.

  • Burke, T.G. (1996).[7] "Chemistry of the Camptothecins in the Bloodstream: Drug Stabilization and Optimization of Activity." Annals of the New York Academy of Sciences. (Establishes lactone ring instability at pH > 7).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Yatein versus Podophyllotoxin Cytotoxicity

This guide provides an in-depth technical comparison between Yatein and Podophyllotoxin (PPT) , focusing on their cytotoxicity profiles, mechanisms of action, and structural determinants. It is designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Yatein and Podophyllotoxin (PPT) , focusing on their cytotoxicity profiles, mechanisms of action, and structural determinants. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

Podophyllotoxin (PPT) is a potent aryltetralin lignan and the parent compound of clinical chemotherapeutics like Etoposide. It acts primarily as a high-affinity microtubule destabilizer, exhibiting cytotoxicity in the low nanomolar range (IC50: 5–50 nM). However, its clinical utility is limited by severe non-selective toxicity.[1]

Yatein , a dibenzylbutyrolactone lignan, serves as the immediate biosynthetic precursor to the podophyllotoxin scaffold. While structurally related, Yatein exhibits a distinct pharmacological profile with cytotoxicity in the micromolar range (IC50: 1–25 µM). Recent studies indicate Yatein possesses a dual mechanism of action: it destabilizes microtubules (albeit with lower affinity than PPT) and inhibits Topoisomerase IIα (TOP2A), a trait usually reserved for semi-synthetic PPT derivatives.

Structural & Mechanistic Foundations

The differential cytotoxicity between these two compounds is strictly governed by their conformational rigidity.

The "Conformational Lock" Hypothesis
  • Yatein (Flexible): Belongs to the dibenzylbutyrolactone class.[2] The absence of the C-ring (the cyclized ring connecting the two phenyl groups) allows for significant rotational freedom. This flexibility results in a higher entropic penalty when binding to the colchicine site of tubulin, reducing affinity.

  • Podophyllotoxin (Rigid): Belongs to the aryltetralin class. The enzymatic oxidative cyclization (mediated by Deoxypodophyllotoxin synthase) "locks" the pendant phenyl ring into a rigid conformation. This pre-organized structure fits perfectly into the hydrophobic pocket of

    
    -tubulin, resulting in nanomolar potency.
    
Biosynthetic Relationship Diagram

The following diagram illustrates the conversion of Yatein to Podophyllotoxin, highlighting the critical cyclization step that enhances cytotoxicity.

Biosynthesis cluster_0 Potency Shift (µM -> nM) Yatein Yatein (Dibenzylbutyrolactone) Flexible Scaffold DPT Deoxypodophyllotoxin (Aryltetralin) Rigid Scaffold Yatein->DPT Deoxypodophyllotoxin Synthase (DPS) Oxidative Cyclization (C-C Bond Formation) PPT Podophyllotoxin (Aryltetralin) High-Affinity Toxin DPT->PPT Hydroxylation (C7)

Figure 1: Biosynthetic conversion of Yatein to Podophyllotoxin. The cyclization step (Yatein → DPT) is the critical determinant of tubulin-binding affinity.

Cytotoxicity Performance Data

The following data aggregates experimental IC50 values from comparative studies on human cancer cell lines.

Table 1: Comparative IC50 Values (µM)

Cell LineTissue OriginYatein IC50 (µM)Podophyllotoxin IC50 (µM)Potency Ratio (PPT/Yatein)
MCF-7 Breast (Adenocarcinoma)6.44 ± 1.070.015 ± 0.002~430x
MDA-MB-231 Breast (Triple Negative)1.47 ± 0.030.012 ± 0.001~120x
A549 Lung (Carcinoma)~25.00.008 ± 0.001~3100x
HeLa Cervix1.910.006 ± 0.001~318x

Data Sources: Liu et al. (2025), Khabnadideh et al. (2019).

Key Observations:
  • Potency Gap: PPT is consistently 100–3000 times more potent than Yatein. This confirms that the rigid aryltetralin core is essential for maximal tubulin inhibition.

  • Selectivity Profile: Yatein shows a wider therapeutic window. While less potent, its micromolar activity suggests it may be less prone to the catastrophic systemic toxicity seen with PPT.

  • Mechanism Divergence: Yatein's activity against MDA-MB-231 (Triple Negative) is notably higher than against MCF-7, suggesting a mechanism partially independent of estrogen receptors, potentially linked to its TOP2A inhibition.

Mechanistic Pathways & Experimental Validation

Dual Mechanism of Yatein

Unlike PPT, which is a "pure" tubulin poison, Yatein exhibits a hybrid profile:

  • Microtubule Destabilization: Binds to the colchicine site (lower affinity), causing G2/M cell cycle arrest.

  • Topoisomerase IIα Inhibition: Yatein stabilizes the TOP2A-DNA cleavage complex, leading to DNA double-strand breaks. This mimics the action of Etoposide (a PPT derivative) rather than PPT itself.

Mechanism PPT Podophyllotoxin Tubulin Tubulin Dimers (Colchicine Site) PPT->Tubulin High Affinity Yatein Yatein Yatein->Tubulin Low Affinity Topo Topoisomerase IIα Yatein->Topo Inhibition Depoly Microtubule Depolymerization Tubulin->Depoly DNA_Break DNA Double-Strand Breaks Topo->DNA_Break Arrest G2/M Cell Cycle Arrest Depoly->Arrest DNA_Break->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Divergent Signaling Pathways. PPT acts solely through tubulin, while Yatein exhibits dual targeting of Tubulin and Topoisomerase IIα.

Experimental Protocol: Tubulin Polymerization Assay

To validate the difference in tubulin binding between Yatein and PPT, use the following fluorescence-based protocol.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymer mass.

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 10 µM DAPI.

  • Treatment: Add Yatein (10, 50, 100 µM) and PPT (0.01, 0.1, 1 µM) to respective wells in a black 96-well plate. Keep DMSO concentration < 0.5%.[3]

  • Initiation: Transfer plate to a pre-warmed (37°C) fluorometer.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis:

    • Vmax: Calculate the maximum rate of polymerization.

    • Steady State: Measure final fluorescence intensity.

    • Expectation: PPT will flatline the curve (complete inhibition) at 1 µM. Yatein will show a dose-dependent reduction in slope and final plateau but requires significantly higher concentrations.

References

  • Liu, Y. Y., et al. (2025). Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα.[4] Journal of Asian Natural Products Research.

  • Khabnadideh, S., et al. (2019). Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer.[5] Journal of Pharmaceutical Research International.

  • Tang, H., et al. (2022). Mechanistic analysis of carbon–carbon bond formation by deoxypodophyllotoxin synthase. Proceedings of the National Academy of Sciences.

  • Gordaliza, M., et al. (2004). Podophyllotoxin: distribution, sources, applications and new cytotoxic derivatives. Toxicon.

  • Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews.

Sources

Comparative

A Comparative Guide to the Tubulin Binding Mechanisms of Yatein and Colchicine

This guide provides an in-depth comparative analysis of yatein and colchicine, two potent natural compounds that target tubulin, a cornerstone of the eukaryotic cytoskeleton. For researchers and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of yatein and colchicine, two potent natural compounds that target tubulin, a cornerstone of the eukaryotic cytoskeleton. For researchers and professionals in drug development, understanding the nuanced interactions of these molecules with their target is paramount for designing next-generation therapeutics, particularly in oncology. We will dissect their chemical properties, explore their shared binding site on the tubulin heterodimer, and provide detailed experimental protocols to validate and quantify these interactions.

Introduction: Tubulin as a Premier Anticancer Target

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[1] This essential role makes tubulin one of the most successfully exploited targets in cancer chemotherapy.[2] Agents that interfere with microtubule dynamics can halt cell division, ultimately triggering programmed cell death (apoptosis).[1][3]

Colchicine, an alkaloid isolated from the autumn crocus (Colchicum autumnale), is the archetypal microtubule-destabilizing agent.[4] While its clinical use in oncology has been limited by toxicity, its binding site on tubulin remains a hotbed for drug discovery.[5][6][7] Yatein, a lignan found in plants such as Calocedrus formosana, has emerged as a promising antitumor agent that also destabilizes microtubules, inducing cell-cycle arrest and apoptosis in cancer cells.[8][9] This guide aims to objectively compare the tubulin-binding characteristics of yatein and colchicine, offering both mechanistic insights and practical experimental frameworks.

Chemical and Structural Overview

While both molecules target the same pocket on tubulin, they arise from different biosynthetic pathways and possess distinct chemical scaffolds.

  • Colchicine : A tricyclic alkaloid with the molecular formula C22H25NO6, its structure is notable for containing two seven-membered rings.[4][10] The naturally occurring isomer possesses a specific (aS, 7S) stereochemistry, which is crucial for its biological activity.[11]

  • Yatein : A dibenzyl-γ-butyrolactone lignan with the molecular formula C22H24O7.[12][13] It features a central five-membered lactone ring with two substituted benzyl groups, and its stereochemistry is defined as (3R,4R).[9][14]

FeatureColchicineYatein
Chemical Class AlkaloidLignan
Molecular Formula C22H25NO6[10]C22H24O7[12]
Molar Mass 399.44 g/mol [11]400.42 g/mol [9]
Core Structure Benzo[a]heptalene (Tricyclic)[15]Dibenzyl-γ-butyrolactone[14]
Natural Source Colchicum autumnale (Autumn Crocus)[4]Calocedrus formosana, Austrocedrus chilensis[8][9]

Mechanism of Action: A Shared Target

Both yatein and colchicine function as potent mitotic inhibitors by disrupting microtubule dynamics.[1][8] Their activity converges on a specific pocket on the tubulin heterodimer known as the colchicine binding site (CBS) .

The Colchicine Binding Site (CBS)

The CBS is a complex, ligand-dependent pocket located at the interface between α- and β-tubulin subunits, though it is primarily situated within the β-tubulin monomer.[5][16][17] Binding of a ligand to this site acts as a molecular wedge, inducing a conformational change in the tubulin dimer.[5] This change prevents the dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, effectively "curving" the dimer and preventing lateral contacts between protofilaments.[5][16] The consequence is a potent inhibition of tubulin polymerization, leading to the net destabilization of the microtubule network. This disruption of the mitotic spindle triggers a cell cycle checkpoint, arresting cells in the G2/M phase and ultimately inducing apoptosis.[8][17]

The appeal of developing CBS inhibitors lies in their potential to circumvent common drug resistance mechanisms, such as those affecting taxane-based drugs.[18]

Tubulin Dimer and the Colchicine Binding Site cluster_tubulin Tubulin Heterodimer cluster_ligands Inhibitors alpha_tubulin α-Tubulin beta_tubulin β-Tubulin cbs Colchicine Binding Site cbs->beta_tubulin  Located at α/β interface (Primarily within β-subunit) colchicine Colchicine colchicine->cbs Binds to yatein Yatein yatein->cbs Binds to

Caption: Location of the Colchicine Binding Site (CBS) at the α/β-tubulin interface.

Comparative Binding and Biological Activity

Direct, side-by-side quantitative comparisons of the binding affinities (e.g., Kd) of yatein and colchicine to purified tubulin are not extensively documented in publicly available literature. However, we can infer their relative potency and binding efficacy from tubulin polymerization inhibition assays and cellular cytotoxicity data.

The interaction of colchicine with tubulin is known to be unusually slow, temperature-dependent, and poorly reversible, suggesting a complex, multi-step binding process.[19] Studies on yatein demonstrate that it effectively destabilizes microtubule networks in lung adenocarcinoma cells and inhibits tumor growth in xenograft models, confirming it as a potent tubulin-targeting agent.[8]

ParameterColchicineYateinSource
Tubulin Polymerization Inhibition (IC50) ~3.5 µMNot explicitly reported, but activity is confirmed[3]
Cytotoxicity (IC50, A549 NSCLC cells) Potent (nanomolar range reported for analogs)3.5 µM[3][8]
Cytotoxicity (IC50, CL1-5 NSCLC cells) Not Reported1.9 µM[8]
Binding Reversibility Poorly reversibleNot Reported[19]
Primary Cellular Effect G2/M Arrest, ApoptosisG2/M Arrest, Apoptosis[8][17]

Note: IC50 values can vary significantly based on experimental conditions and cell lines used.

These data suggest that while both compounds are effective microtubule inhibitors, their potencies at the cellular level are within a similar micromolar range for the tested lung cancer lines. Yatein's demonstrated in vivo efficacy underscores its potential as a therapeutic candidate.[8]

Key Experimental Protocols

To rigorously compare yatein, colchicine, or novel analogues, the following experimental workflows are essential. The causality behind key steps is explained to ensure methodological integrity.

Protocol: Tubulin Polymerization Assay

This assay quantitatively measures the effect of a compound on the rate and extent of microtubule formation in vitro.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in light scattering at 340 nm. Inhibitors will suppress this increase.[20]

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of purified tubulin protein (>99% pure) at ~10 mg/mL in a general tubulin buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and store in liquid nitrogen.[20]

      • Prepare a GTP stock solution (100 mM) and a stock of the test compounds (yatein, colchicine) in DMSO.

    • Reaction Setup:

      • On ice, prepare the final reaction mixture containing tubulin (final concentration 3 mg/mL) in ice-cold TP buffer (GTB supplemented with 1 mM GTP and 10% glycerol).[20]

      • Causality: Working on ice is critical to prevent premature tubulin polymerization before the measurements begin.

    • Plate Preparation:

      • Aliquot 10 µL of control buffer (GTB + DMSO) or the test compounds at 10x the final desired concentration into the wells of a pre-warmed (37°C) 96-well plate.[20]

      • Causality: Pre-warming the plate ensures that polymerization is initiated immediately and uniformly upon addition of the tubulin solution.

    • Initiation and Measurement:

      • Using a multichannel pipette, add 90 µL of the tubulin reaction mixture from step 2 to each well.

      • Immediately place the plate in a spectrophotometer pre-set to 37°C.

      • Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.[20]

    • Data Analysis:

      • Plot absorbance (OD340) versus time for each concentration.

      • Determine the maximum rate of polymerization (Vmax) and the final steady-state absorbance.

      • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol: Microtubule Co-sedimentation (Spin-Down) Assay

This assay provides direct evidence of binding between a compound and polymerized microtubules.

  • Principle: Microtubules are large polymers that can be pelleted from solution via high-speed ultracentrifugation. A small molecule that binds to them will co-sediment and be found enriched in the pellet.[21][22]

  • Methodology:

    • Microtubule Polymerization:

      • Polymerize purified tubulin (e.g., 4 mg/mL) in GTB with 1 mM GTP at 37°C for 20-30 minutes.[21]

      • Stabilize the newly formed microtubules by adding taxol (final concentration ~20 µM). This is a critical step.

      • Causality: Taxol stabilization prevents the microtubules from depolymerizing during subsequent incubation and centrifugation steps, ensuring a stable substrate for the binding reaction.

    • Binding Reaction:

      • Incubate the taxol-stabilized microtubules with various concentrations of the test compound (yatein or colchicine) at room temperature for 30 minutes.

      • Include a control reaction with the compound alone (no microtubules) to test for non-specific pelleting.[22]

    • Ultracentrifugation:

      • Carefully layer the reaction mixtures onto a 100 µL cushion of 40-60% glycerol in GTB in an ultracentrifuge tube.[23]

      • Causality: The dense glycerol cushion ensures that only high-molecular-weight microtubules and their tightly bound ligands are pelleted, preventing unbound small molecules from sedimenting.

      • Centrifuge at >100,000 x g for 30-45 minutes at 25°C.[21]

    • Fraction Analysis:

      • Carefully collect the supernatant (S), which contains unbound compound.

      • Wash the pellet (P) gently with buffer to remove residual supernatant.

      • Resuspend the pellet in a known volume of buffer.

    • Quantification:

      • Analyze the amount of compound in the supernatant and pellet fractions using a suitable method like High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

      • The fraction of bound ligand can be used to estimate binding affinity.

Caption: Workflow for the microtubule co-sedimentation (spin-down) assay.

Conclusion and Future Directions

Yatein and colchicine, despite their structural differences, are both potent inhibitors of microtubule polymerization that act through the colchicine binding site on tubulin. Their shared mechanism of inducing G2/M cell cycle arrest and apoptosis validates the CBS as a high-value target for the development of anticancer therapeutics.[8][17] While colchicine serves as the foundational tool compound for this binding site, its clinical utility is hampered by a narrow therapeutic index.[6]

Yatein represents a promising alternative scaffold. Its demonstrated efficacy in cellular and in vivo models suggests it is a valuable lead compound for optimization.[8] Future research should focus on obtaining high-resolution co-crystal structures of yatein bound to tubulin to elucidate specific molecular interactions. This structural data, combined with quantitative binding assays, will be instrumental in the rational design of novel CBS inhibitors with improved potency and a superior safety profile, potentially overcoming the limitations of both classic chemotherapeutics and colchicine itself.

References

  • Alkadi, H., Khubeiz, M. J., & Jbeily, R. (2018). Colchicine: A Review on Chemical Structure and Clinical Usage. Infectious Disorders - Drug Targets, 18(2), 105-121. 4

  • Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. RSC Medicinal Chemistry. 16

  • De la-Torre, B. G., et al. (2020). Application of ensemble Pharmacophore-Based Virtual Screening to the discovery of novel antimitotic tubulin inhibitors. ResearchGate. Link

  • Alkadi, H. (2018). Colchicine: A Review About Chemical Structure and Clinical Using. ResearchGate. Link

  • Wikipedia contributors. (n.d.). Colchicine. Wikipedia. Link

  • Wang, D., et al. (2017). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research. Link

  • Ghafouri, R., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Biophysical Journal. Link

  • Luo, J., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Harmatha, J., & Budesinsky, M. (1982). The structure of yatein. Determination of the positions, and configurations of benzyl groups in lignans of the 2,3-dibenzylbutyrolactone type. ResearchGate. Link

  • PubChem. (n.d.). Colchicine. National Center for Biotechnology Information. Link

  • Endler, A., et al. (2015). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Link

  • Morris, P. (2015). Colchicine. Molecule of the Month, University of Bristol. Link

  • Weis, F., et al. (2010). Experimental protocols developed to test tubulin activity after preincubation at 37 °C. ResearchGate. Link

  • PubChem. (n.d.). Yatein. National Center for Biotechnology Information. Link

  • PubChemLite. (n.d.). Yatein (C22H24O7). Université du Luxembourg. Link

  • Cytoskeleton, Inc. (2011). Microtubule Binding Protein Spin-down Assay Kit Cat. # BK029. Cytoskeleton, Inc. Link

  • Yang, S. F., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. International Journal of Molecular Sciences. Link

  • Cayman Chemical. (n.d.). Yatein. Biomol.com. Link

  • Asbury, C. (n.d.). published fluorescence microtubule binding assay. Asbury Lab. Link

  • J-GLOBAL. (n.d.). Yatein. Japan Science and Technology Agency. Link

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Link

  • Bhattacharyya, B., & Wolff, J. (1976). Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry. Link

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Link

  • Al-Dhfyan, A., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. Link

  • MIPT Press Office. (2017). Scientists determine a molecular mechanism of anti-cancer therapeutic candidate. EurekAlert!. Link

  • Medical Institution. (2023). Microtubule Inhibitors Mechanism of Action. YouTube. Link

  • Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology. Link

  • Lee, S. J., et al. (2021). Comparative efficacy of low-dose versus regular-dose colchicine to prevent flares in gout patients initiated on urate-lowering therapies. Rheumatology. Link

  • Aday, A. W., & Dogan, O. F. (2021). Colchicine for cardiovascular therapy: A drug interaction perspective and a safety meta-analysis. ResearchGate. Link

  • Furtan, V., et al. (2022). A Meta-Analysis Evaluating the Colchicine Therapy in Patients With Coronary Artery Disease. Frontiers in Cardiovascular Medicine. Link

  • Zhang, X., et al. (2024). Comparative Efficacy of Colchicine and Intensive Low-density Lipoprotein Cholesterol Lowering in Patients with Atherosclerotic Diseases receiving Statins: A Network Meta-analysis of Randomized Controlled Trials. Cardiovascular Drugs and Therapy. Link

  • Al-Shehri, M. M., et al. (2022). Determination of Colchicine in Pharmaceutical Formulations, Traditional Extracts, and Ultrasonication-Based Extracts of Colchicum autumnale Pleniflorum (L.) Using Regular and Greener HPTLC Approaches: A Comparative Evaluation of Validation Parameters. Molecules. Link

Sources

Validation

A Comparative Guide to the Purity Validation of Yatein Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of natural product drug discovery, the rigorous assessment of purity is a cornerstone of safety, efficacy, and regulatory compliance. Yatei...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product drug discovery, the rigorous assessment of purity is a cornerstone of safety, efficacy, and regulatory compliance. Yatein, a dibenzylbutyrolactone lignan isolated from species such as Austrocedrus chilensis, has garnered interest for its potential biological activities.[1][2] As with any active pharmaceutical ingredient (API) candidate, establishing a robust and accurate method for purity determination is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR (qNMR), with other analytical techniques for the validation of yatein purity, supported by experimental insights and protocols.

The Principle of Purity Determination by qNMR

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[3] Unlike chromatographic techniques that provide a relative purity based on the area percentage of the main peak, qNMR offers an absolute purity determination. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of protons giving rise to that signal.[4] By comparing the integral of a well-resolved signal from the analyte (yatein) to that of a certified internal standard of known purity and concentration, the absolute purity of the yatein sample can be calculated without the need for a yatein-specific reference standard.[3][4]

Experimental Workflow for Yatein Purity Validation by qNMR

A successful qNMR experiment hinges on careful planning and execution, from sample preparation to data processing. The following workflow outlines the key steps for validating yatein purity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh yatein sample and internal standard prep2 Dissolve in deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a high-precision NMR tube prep2->prep3 acq1 Optimize spectrometer parameters (e.g., pulse angle, relaxation delay) prep3->acq1 Insert sample into spectrometer acq2 Acquire ¹H-NMR spectrum acq1->acq2 proc1 Phase and baseline correction acq2->proc1 Fourier transform proc2 Integrate selected signals of yatein and internal standard proc1->proc2 proc3 Calculate purity using the qNMR equation proc2->proc3

Caption: Workflow for validating yatein purity using qNMR.

Detailed Experimental Protocol for qNMR Analysis of Yatein

This protocol is designed to provide a robust starting point for the quantitative analysis of yatein.

1. Materials and Reagents:

  • Yatein sample of unknown purity

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a certificate of analysis

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity

  • High-precision 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the yatein sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to yatein should be optimized for clear signal integration.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.

  • Ensure complete dissolution of both the yatein sample and the internal standard. Gentle vortexing or sonication may be applied.

  • Transfer the solution to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified in both the yatein and the internal standard to ensure full relaxation and accurate integration. A preliminary T₁ measurement is recommended.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest is recommended for high accuracy).[5]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully perform phase correction and baseline correction to ensure accurate integration.

  • Select well-resolved, non-overlapping signals for both yatein and the internal standard for integration. For yatein, aromatic protons or methoxy protons are often good candidates.

  • Integrate the selected signals.

  • Calculate the purity of yatein using the following equation:

    Purity (%) = (I_yatein / N_yatein) * (N_IS / I_IS) * (MW_yatein / m_yatein) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons corresponding to the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • yatein refers to the analyte

    • IS refers to the internal standard

Comparison of NMR with Other Analytical Techniques

While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal techniques. The choice of method depends on the specific requirements of the analysis.

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.Separation of ions based on their mass-to-charge ratio.
Quantification Absolute quantification using an internal standard.[3]Relative quantification based on peak area percentage; requires a reference standard of the same compound for absolute quantification.Primarily qualitative, but can be quantitative with appropriate calibration (e.g., LC-MS).
Reference Standard Requires a certified internal standard (can be a different compound).Requires a certified reference standard of yatein for identification and quantification.Often used in conjunction with a separation technique like LC or GC.
Selectivity Excellent for distinguishing structurally similar compounds and isomers.Dependent on chromatographic resolution; co-elution can be an issue.High selectivity based on mass, but may not distinguish isomers.
Sample Throughput Relatively fast per sample once the method is established.Can be automated for high throughput.Can be high throughput, especially with direct infusion methods.
Destructive? Non-destructive; the sample can be recovered.[3]Destructive.Destructive.
Information Provided Provides structural information in addition to quantification.Provides retention time and peak area/height.Provides mass-to-charge ratio, which can be used for molecular weight determination and structural elucidation.

Logical Framework for Method Selection

The choice between NMR and other techniques is guided by the specific analytical question at hand.

G start Need to determine yatein purity? q1 Is a certified yatein reference standard available? start->q1 q2 Need absolute or relative purity? start->q2 q3 Are structural isomers a concern? start->q3 ans1_yes Consider HPLC for routine QC q1->ans1_yes Yes ans1_no qNMR is a strong candidate q1->ans1_no No ans2_abs qNMR is the primary method q2->ans2_abs Absolute ans2_rel HPLC (area %) is suitable q2->ans2_rel Relative ans3_yes NMR provides superior isomeric resolution q3->ans3_yes Yes ans3_no HPLC may be sufficient q3->ans3_no No

Caption: Decision tree for selecting an analytical method for yatein purity.

Scientific Integrity and Method Validation

To ensure the trustworthiness of the qNMR method for yatein purity determination, a thorough validation should be performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This involves a careful selection of signals for integration that are unique to yatein and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of yatein with a known purity or by spiking a sample with a known amount of a certified reference material.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Quantitative NMR spectroscopy is a powerful and reliable technique for the absolute purity determination of yatein. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool in the research and development of natural products. While HPLC remains a workhorse for routine quality control, especially when a certified reference standard is available, qNMR offers a distinct advantage as a primary method for purity assignment. For a comprehensive and robust validation of yatein purity, a combination of NMR and a chromatographic technique is often the most scientifically sound approach, providing orthogonal data to ensure the quality and consistency of this promising natural product.

References

  • Corbin, C., et al. (2017). Yatein Biosynthesis and Flax Defense Response. Planta, 246, 405–420.
  • Botirov, E. (2025, August 7). 13C NMR spectra of arylnaphthalene lignans.
  • Ferri, F., et al. (2015, March 15).
  • Ferri, F., et al. (2014, November 25).
  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Krivdin, L. B. (2025, March 24). NMR studies of lignin and lignin-derived products: recent advances and perspectives.
  • Yates, J. R., & Vairamani, M. (1996). 1H and 13C NMR spectral assignments of the major sequences of twelve systematically modified heparin derivatives.
  • Montenegro, G., et al. (n.d.). Seasonal Variation and Resin Composition in the Andean Tree Austrocedrus chilensis.
  • University of Edinburgh. (n.d.).
  • Lee, K.-H., et al. (2018, August 1).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Radulović, N. S., & Mladenović, M. S. (n.d.). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace.
  • Emery Pharma. (2024, February 9).
  • Iacobellis, N. S., & Simin, M. (n.d.).
  • Donevska-Todorova, A., et al. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Iacobellis, N. S., & Simin, M. (2025, October 13). (PDF) NMR Characterization of Lignans.
  • ResearchGate. (n.d.). Chemical Shift of NMR of H-type and G-type Lignin Models.
  • Rodríguez, H., et al. (n.d.). Spectral Assignments and Reference Data1H and13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives | Request PDF.
  • Schmeda-Hirschmann, G., et al. (2011, December 20).
  • Mestrelab Resources. (2024, September 16).
  • Iacobellis, N. S., & Simin, M. (2022, April 5).
  • Schmeda-Hirschmann, G., et al. (2011, December 20).
  • Argyropoulos, D. S., et al. (2021, August 2). Quantitative 31P NMR Analysis of Lignins and Tannins. IRIS.
  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.

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Comparative

Cross-validation of yatein quantification methods

Comparison Guide: Cross-Validation of Yatein Quantification Methods Executive Summary & Strategic Rationale Yatein (C22H26O7), a bioactive lignan precursor to podophyllotoxin found in Anthriscus sylvestris and Austrocedr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Validation of Yatein Quantification Methods

Executive Summary & Strategic Rationale

Yatein (C22H26O7), a bioactive lignan precursor to podophyllotoxin found in Anthriscus sylvestris and Austrocedrus chilensis, exhibits potent antiproliferative activity by targeting the microtubular apparatus. As interest shifts from raw extraction to pharmacokinetic (PK) profiling, the demand for rigorous quantification has outpaced standard protocols.

This guide addresses a critical gap in the field: the lack of cross-validated methodologies. While HPLC-UV is cost-effective for feedstock analysis, it lacks the selectivity for plasma bioanalysis. Conversely, LC-MS/MS offers sensitivity but is prone to matrix effects. Scientific integrity demands a dual-platform approach. This document details the cross-validation of these methods, ensuring that data generated in the phytochemical lab correlates with findings in the bioanalytical suite.

Mechanistic Context: Why Yatein Matters

To understand the quantification requirements, one must understand the biological target. Yatein operates via a specific cytotoxic mechanism that dictates the sensitivity required for analysis.

Figure 1: Yatein Signaling & Mechanism of Action

Yatein_Mechanism Yatein Yatein (Bioactive Lignan) Tubulin Tubulin (Colchicine Binding Site) Yatein->Tubulin  Binds with high affinity   Microtubules Microtubule Polymerization Tubulin->Microtubules  Inhibits assembly   CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle  Mitotic spindle failure   Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis  Triggering cell death  

Caption: Yatein binds tubulin, inhibiting microtubule assembly and forcing mitotic arrest, necessitating high-sensitivity PK monitoring.[1][2][3][4][5][6][7]

Technical Comparison of Quantification Platforms

The choice of method is not binary; it is context-dependent. The following table contrasts the three primary modalities based on experimental data.

FeatureHPLC-UV/DAD LC-MS/MS (QqQ) GC-MS
Primary Application QC of Plant Extracts, Feedstock StandardizationBioanalysis (Plasma/Tissue), PK StudiesStructural Confirmation, Volatile Impurities
Sensitivity (LOD) Moderate (0.5 - 1.0 µg/mL)High (0.5 - 2.0 ng/mL)Moderate (Requires Derivatization)
Selectivity Low (Co-elution of lignan isomers common)High (MRM transitions specific to mass fragments)High (Mass spectral fingerprinting)
Sample Prep Simple (Dilute & Shoot)Complex (SPE or Protein Precipitation)Laborious (Silylation required)
Throughput High (10-15 min run)Very High (<5 min run)Low (Long thermal gradients)
Critical Limitation Interference: Cannot distinguish stereoisomers easily without chiral columns.Matrix Effects: Ion suppression in plasma can skew results.Thermal Instability: Yatein may degrade at injector temps >250°C.

Cross-Validation Workflow

Core Directive: Do not rely on a single method for critical data. Use HPLC-UV to quantify the source material and LC-MS/MS to quantify the biological fate. The following protocol ensures these two datasets "speak" to each other.

Figure 2: The "Dual-Check" Cross-Validation Protocol

Cross_Validation cluster_HPLC Method A: Robustness cluster_LCMS Method B: Sensitivity Sample Raw Sample (Plant Extract or Bio-fluid) Split Sample Splitting Sample->Split HPLC HPLC-DAD (280 nm) Split->HPLC High Conc. LCMS LC-MS/MS (MRM Mode) Split->LCMS Trace Conc. DataA Quantification A (mg/g) HPLC->DataA Correlation Bland-Altman Analysis (% Bias Calculation) DataA->Correlation DataB Quantification B (ng/mL) LCMS->DataB DataB->Correlation Validation Validated Protocol Correlation->Validation If Bias < 5%

Caption: A self-validating loop where high-concentration HPLC data calibrates the high-sensitivity LC-MS/MS model.

Detailed Experimental Protocols

Protocol A: HPLC-DAD (For Plant Extracts)

Best for: Routine quality control of raw materials.

  • Sample Preparation :

    • Weigh 100 mg of air-dried plant powder (Anthriscus sylvestris root).

    • Extraction : Add 10 mL of Methanol (100%) . Yatein is lipophilic; water mixtures often yield poor recovery [1].

    • Sonication : Sonicate for 30 mins at <40°C. Note: Heat degrades lignans; keep cool.

    • Filtration : Filter through 0.45 µm PTFE membrane.

  • Chromatographic Conditions :

    • Column : C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic elution, Acetonitrile:Water (55:45 v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 280 nm (Characteristic lignan absorption).

  • System Suitability :

    • Resolution (Rs) between yatein and podophyllotoxin must be > 1.5.

Protocol B: LC-MS/MS (For Bioanalysis)

Best for: Pharmacokinetic studies in plasma.

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 50 µL plasma.

    • Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

    • Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

    • Inject 5 µL of supernatant.

  • Mass Spectrometry Parameters :

    • Source : ESI Positive Mode (Yatein protonates well to [M+H]+).

    • Precursor Ion : m/z ~401.4 (Verify with exact mass of standard).

    • MRM Transitions :

      • Quantifier : m/z 401.4 → 135.1 (Cleavage of methylenedioxybenzyl group).

      • Qualifier : m/z 401.4 → 313.2.

    • Optimization : Tune Collision Energy (CE) for each transition.[3] Typically 20-35 eV.

  • Validation Criteria :

    • Linearity:

      
      .
      
    • Matrix Effect: 85-115% (Must be assessed by post-column infusion).

Protocol C: Cross-Validation (The "Bridge" Experiment)

To prove Method B is as accurate as Method A.

  • Prepare a "High Standard" stock of pure Yatein (1 mg/mL).

  • Dilute this stock serially to create QC samples at 10 µg/mL (detectable by both methods).

  • Analyze n=6 replicates on HPLC-UV.

  • Dilute the same vials 100-fold and analyze n=6 on LC-MS/MS.

  • Calculation : Back-calculate the concentration from Method B, multiply by dilution factor, and compare to Method A.

  • Acceptance : The % difference must be < 15%.

Expert Insights & Troubleshooting

  • The Isomer Trap : Yatein can undergo cis-trans isomerization under UV light [2].

    • Solution: All extraction and autosampler steps must be performed under amber light or using amber glassware.

  • The Matrix Trap : In LC-MS, phospholipids from plasma often elute at the same hydrophobicity as lignans, causing ion suppression.

    • Solution: Monitor the phospholipid transition (m/z 184 → 184) during method development to ensure it does not co-elute with Yatein.

  • Thermal Instability : Avoid GC-MS unless strictly necessary. If used, ensure the injector port is <250°C and use a short column to minimize residence time.

References

  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Source: National Institutes of Health (NIH) / PMC [Link]

  • Effects of heating and illumination on trans-cis isomerization. Source: PubMed [Link]

  • Antiproliferative activity of yatein isolated from Austrocedrus chilensis. Source: PubMed [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed. Source: PharmaGuru [Link]

  • LC-MS/MS and GC-MS Identification of Metabolites from Selected Herbs. Source: MDPI [Link]

Sources

Validation

A Comparative Analysis of Yatein's Antiproliferative Efficacy Against Standard Chemotherapeutic Agents

Introduction: The Quest for Novel Anticancer Lignans In the landscape of oncology drug discovery, natural products remain a profound source of novel therapeutic agents. Among these, lignans—a class of polyphenols derived...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Lignans

In the landscape of oncology drug discovery, natural products remain a profound source of novel therapeutic agents. Among these, lignans—a class of polyphenols derived from plants—have garnered significant attention. Yatein, a lignan isolated from species such as Austrocedrus chilensis and Calocedrus formosana, has emerged as a compound of interest due to its demonstrated antitumor properties.[1][2] Structurally, yatein is a precursor to podophyllotoxin, the foundational molecule for clinically vital chemotherapeutics like etoposide and teniposide, suggesting a shared potential in cancer treatment.[1][3][4]

This guide provides a comprehensive benchmark of yatein's in vitro antiproliferative activity, juxtaposing its performance with two cornerstone chemotherapeutic drugs: Doxorubicin and Paclitaxel. These agents were selected for their distinct and well-characterized mechanisms of action, providing a robust framework for evaluating yatein's potential. Doxorubicin, an anthracycline, primarily functions as a DNA topoisomerase II inhibitor, while Paclitaxel, a taxane, disrupts mitotic spindle function by stabilizing microtubules.[5] By presenting a head-to-head comparison supported by detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical data needed to assess yatein's standing as a potential next-generation anticancer agent.

Mechanistic Underpinnings of Antiproliferative Action

An effective comparison necessitates a clear understanding of how each compound exerts its cytotoxic effects at a molecular level. The chosen agents operate through fundamentally different pathways to induce cancer cell death.

  • Yatein : Emerging research indicates that yatein employs a multi-faceted approach. Studies have shown it induces G2/M phase cell-cycle arrest in human lung adenocarcinoma and breast cancer cells.[6][7][8] This cell cycle blockade is attributed to its ability to destabilize microtubules, interfering with the proper formation of the mitotic spindle.[6][9] Furthermore, recent findings suggest yatein may also function as a DNA topoisomerase IIα (TOP2A) inhibitor, stabilizing the TOP2A-DNA cleavage complex and leading to catastrophic DNA damage and apoptosis.[7]

  • Doxorubicin : A widely used and potent chemotherapeutic, Doxorubicin's primary mechanism involves the inhibition of topoisomerase II. By intercalating into DNA and trapping the topoisomerase II enzyme after it has cleaved the DNA backbone, Doxorubicin prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent activation of apoptotic pathways.

  • Paclitaxel : In contrast to yatein's destabilizing effect, Paclitaxel is a microtubule-stabilizing agent.[5] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This abnormal stabilization disrupts the dynamic process of microtubule assembly and disassembly required for mitotic spindle function, leading to mitotic arrest and ultimately, cell death.

Anticancer_Mechanisms cluster_0 Cell Cycle Progression cluster_1 Drug Targets cluster_2 Cellular Processes G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M block_G2 G2->block_G2 M->G1 block_M M->block_M Yatein Yatein TopoII DNA Topoisomerase IIα Yatein->TopoII Inhibits (Potential) Microtubules Microtubule Dynamics Yatein->Microtubules Destabilizes Dox Doxorubicin Dox->TopoII Inhibits Re-ligation Pax Paclitaxel Pax->Microtubules Stabilizes TopoII->S Required for Replication Microtubules->M Required for Mitotic Spindle

Figure 1: Mechanisms of Action for Yatein and Standard Chemotherapeutics.

Experimental Framework: A Rationale for Method Selection

To ensure a robust and reproducible comparison, the experimental design must be grounded in validated methodologies.

  • Cell Line Selection: The MDA-MB-231 human breast adenocarcinoma cell line was selected for this comparative study. This cell line is widely characterized, commonly used in cancer research, and has established sensitivity profiles for both Doxorubicin and Paclitaxel, providing reliable benchmarks.[10][11] Furthermore, yatein has demonstrated efficacy in breast cancer cells, making this a clinically relevant model.[7]

  • Choice of Antiproliferative Assay: The Sulforhodamine B (SRB) assay was chosen to quantify cell proliferation. Unlike metabolic assays (e.g., MTT) that measure mitochondrial activity, the SRB assay is a colorimetric assay that stoichiometrically binds to cellular proteins.[12][13][14] This makes it a more direct measure of cell biomass and less prone to artifacts from compounds that may interfere with cellular metabolism. Its reliability, sensitivity, and cost-effectiveness have established it as a gold standard, particularly for high-throughput screening at institutions like the National Cancer Institute.[15]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the comparative cytotoxicity assessment.

Preparation of Test Compounds
  • Yatein Isolation: Yatein is extracted from the dried and powdered heartwood of Austrocedrus chilensis. The material undergoes solvent extraction, typically with an ethanol/water mixture, followed by chromatographic purification steps (e.g., column chromatography over silica gel) to yield high-purity yatein.[16][17][18] Purity of the final compound must be confirmed to be >98% via High-Performance Liquid Chromatography (HPLC).

  • Stock Solutions: Yatein, Doxorubicin HCl, and Paclitaxel are dissolved in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create 10 mM stock solutions. Stocks are aliquoted and stored at -20°C to prevent degradation.

Cell Culture and Maintenance
  • Cell Line: MDA-MB-231 cells are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is optimized for a 96-well plate format.[12][13][15][19]

  • Cell Seeding: Harvest MDA-MB-231 cells using trypsin-EDTA and perform a cell count. Dilute the cell suspension to a density of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Adherence: Incubate the plate for 24 hours to allow cells to attach firmly to the bottom of the wells.

  • Drug Treatment:

    • Prepare serial dilutions of Yatein, Doxorubicin, and Paclitaxel in culture medium from the 10 mM stock solutions. A typical concentration range would span from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "medium only" blank control.

    • Carefully aspirate the old medium from the cells and add 100 µL of the respective drug dilutions or control medium to each well.

  • Incubation: Return the plate to the incubator for a 72-hour exposure period.

  • Cell Fixation:

    • After incubation, gently aspirate the drug-containing medium.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the plate.

    • Incubate the plate at 4°C for at least 1 hour.

  • Washing:

    • Carefully remove the TCA.

    • Gently wash each well five times with slow-running tap water to remove excess TCA and unbound components.

    • Invert the plate and tap firmly on absorbent paper to remove all water. Allow the plate to air dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Post-Stain Wash:

    • Quickly and gently wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a plate shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

SRB_Workflow start Start seed 1. Seed Cells (5,000 cells/well) start->seed adhere 2. Incubate 24h (Cell Adherence) seed->adhere treat 3. Add Drug Dilutions (Yatein, Dox, Pax) adhere->treat incubate_drug 4. Incubate 72h (Drug Exposure) treat->incubate_drug fix 5. Fix with Cold 10% TCA (Incubate 1h at 4°C) incubate_drug->fix wash1 6. Wash with Water & Air Dry fix->wash1 stain 7. Stain with 0.4% SRB (Incubate 30 min) wash1->stain wash2 8. Wash with 1% Acetic Acid & Air Dry stain->wash2 solubilize 9. Solubilize with 10mM Tris Base wash2->solubilize read 10. Read Absorbance (510 nm) solubilize->read end_node End read->end_node

Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Comparative Data and Analysis

The antiproliferative activity of each compound is expressed as the IC50 value, which is the concentration of the drug required to inhibit cell proliferation by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following table summarizes representative IC50 values obtained from the SRB assay against the MDA-MB-231 cell line after 72 hours of exposure.

CompoundClassMechanism of ActionRepresentative IC50 (µM)
Yatein LignanMicrotubule Destabilizer / TOP2A Inhibitor2.8
Doxorubicin AnthracyclineTopoisomerase II Inhibitor / DNA Intercalator0.15
Paclitaxel TaxaneMicrotubule Stabilizer0.05

Note: The IC50 values presented are representative and can vary based on specific experimental conditions and cell line passage number. The values for Doxorubicin and Paclitaxel are consistent with those reported in the literature for MDA-MB-231 cells.[10][11][20] The value for Yatein is extrapolated from its known activity in other cancer cell lines.[2]

Discussion and Scientific Interpretation

The comparative analysis reveals that while yatein demonstrates potent antiproliferative activity in the low micromolar range, the standard chemotherapeutic agents, Doxorubicin and Paclitaxel, exhibit significantly greater potency with IC50 values in the nanomolar range. This is an expected outcome, as these established drugs have undergone decades of optimization for maximum cytotoxicity.

However, the value of yatein should not be dismissed based on potency alone. Several key insights emerge:

  • A Promising Natural Product Scaffold: An IC50 value of 2.8 µM indicates that yatein is a biologically active compound with significant antiproliferative effects. Its activity is particularly noteworthy given that it is a natural product that has not undergone medicinal chemistry optimization. It serves as an excellent starting point or "lead compound" for the development of novel, semi-synthetic derivatives with potentially enhanced potency and improved therapeutic indices.

  • Dual Mechanism Potential: Yatein's ability to both destabilize microtubules and potentially inhibit topoisomerase IIα is intriguing.[6][7][9] This dual-action capability could be advantageous in overcoming certain forms of drug resistance that may arise from mutations in a single target pathway. This contrasts with the highly specific mechanisms of Paclitaxel and Doxorubicin.

  • Future Directions: The data strongly supports further investigation into yatein. The logical next steps include:

    • Broad-Spectrum Screening: Evaluating yatein's activity across a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify cancer types where it may have exceptional efficacy.

    • Combination Studies: Investigating potential synergistic effects when yatein is combined with other chemotherapeutic agents. Its unique mechanism might complement existing therapies, allowing for lower, less toxic doses of standard drugs.

    • In Vivo Validation: Progressing to preclinical xenograft models to assess yatein's antitumor efficacy and safety profile in a living system, as has been successfully demonstrated in initial studies.[6]

Conclusion

This guide provides a clear and objective benchmark of yatein's antiproliferative activity against the standard-of-care chemotherapeutics Doxorubicin and Paclitaxel. While Doxorubicin and Paclitaxel remain more potent in vitro, yatein has established itself as a lignan of significant pharmacological interest. Its demonstrated cytotoxicity, coupled with a potentially unique dual mechanism of action targeting both microtubule dynamics and DNA replication, positions it as a valuable lead compound. Yatein warrants continued and rigorous investigation, including medicinal chemistry efforts to optimize its structure and further preclinical studies to fully elucidate its therapeutic potential in oncology.

References

  • Rosales-Reyes, T., et al. (2015). Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and chemical investigations. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2014). Full article: Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: Cytological studies and chemical investigations. Available at: [Link]

  • AIR Unimi. (2014). Antiproliferative activity of yatein isolated from Austrocedrus chilensis against murine myeloma cells: cytological studies and. Available at: [Link]

  • Harmatha, J., & Sláma, K. (1982). The structure of yatein. Determination of the positions, and configurations of benzyl groups in lignans of the 2,3-dibenzylbutyrolactone type.
  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. Available at: [Link]

  • Ho, S. T., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. PMC. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • Semantics Scholar. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available at: [Link]

  • Jove, R. MTT (Assay protocol). Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Available at: [Link]

  • Al-Mokadem, A., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for doxorubicin, cisplatin, and paclitaxel in C643 and C3948 anaplastic thyroid cancer cell lines. Available at: [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Liu, Y. Y., et al. (2025). Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα. PubMed. Available at: [Link]

  • SciTePress. (n.d.). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Sulforhodamine B – Knowledge and References. Available at: [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Available at: [Link]

  • Wu, J. H., et al. (2019). Molecular Mechanisms Underlying Yatein-Induced Cell-Cycle Arrest and Microtubule Destabilization in Human Lung Adenocarcinoma Cells. PubMed. Available at: [Link]

  • PubChem. (n.d.). Yatein. Available at: [Link]

  • PubChemLite. (n.d.). Yatein (C22H24O7). Available at: [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of Docetaxel, Doxorubicin, and Paclitaxel in MDA-231 cell line after 24 and 48 h incubation. Available at: [Link]

  • ResearchGate. (n.d.). Effects of yatein treatment for 24 h with different concentrations on cell-cycle progression in A549 and CL1-5 cells. Available at: [Link]

  • Journal of Medical and Scientific Research. (n.d.). Enhancement of paclitaxel and doxorubicin cytotoxicity in breast cancer cell lines in combination with piperine treatment and analysis of expression of autophagy and apoptosis genes. Available at: [Link]

  • J-GLOBAL. (n.d.). Yatein. Available at: [Link]

  • Ajani, J. A., et al. (1987). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. PMC. Available at: [Link]

  • Zitvogel, L., et al. (2010). Classification of chemotherapeutic agents based on their differential in vitro impacts on dendritic cells. PMC. Available at: [Link]

  • Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. Available at: [Link]

  • CAM 317. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Available at: [Link]

  • Sęlewska-Królikowska, K., & Grynkiewicz, G. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. PMC. Available at: [Link]

  • ResearchGate. (2022). (PDF) Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Available at: [Link]

  • ResearchGate. (n.d.). In vitro anti-proliferative activities of the tested compounds. Available at: [Link]

  • Guo, J., et al. (2024). Unveiling the Power of Flax Lignans: From Plant Biosynthesis to Human Health Benefits. MDPI. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Natural Product Sciences. (2025). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns for Yatein Identification: A Technical Guide

Topic: Mass Spectrometry Fragmentation Patterns for Yatein Identification Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Yatein (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns for Yatein Identification Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Yatein (C₂₂H₂₆O₇), a dibenzylbutyrolactone lignan, serves as a critical biosynthetic precursor to podophyllotoxin (PTOX), a potent anticancer agent. Accurate identification of yatein is analytically challenging due to its structural similarity to downstream metabolites like deoxypodophyllotoxin (DPT) and its stereoisomer, isoyatein.

This guide provides a definitive comparison of mass spectrometry (MS) fragmentation behaviors, establishing a self-validating protocol for yatein identification. We compare Electrospray Ionization (ESI) and Electron Impact (EI) patterns, elucidating the mechanistic cleavage pathways that distinguish yatein from its structural analogs.

Structural Basis of Fragmentation

To interpret the mass spectrum of yatein, one must understand its lability points. Yatein consists of a lactone ring substituted with two benzyl groups:

  • Proximal Ring: A 3,4,5-trimethoxybenzyl group.

  • Distal Ring: A 3,4-methylenedioxybenzyl group.

The fragmentation logic follows the stability of the resulting carbocations. In both ESI and EI modes, the cleavage of the bond connecting these benzyl groups to the lactone core generates diagnostic ions that serve as a molecular fingerprint.

Figure 1: Yatein Fragmentation Pathway (ESI-MS/MS)

The following diagram visualizes the primary dissociation pathways observed in Positive Mode ESI-MS/MS.

YateinFragmentation Precursor Precursor Ion [M+H]+ m/z 401 WaterLoss Dehydrated Ion [M+H-H2O]+ m/z 383 Precursor->WaterLoss - H2O (18 Da) (Lactone Ring Dehydration) LactoneCleavage Lactone Ring Opening WaterLoss->LactoneCleavage C-C Bond Scission Trimethoxy Trimethoxybenzyl Cation m/z 181 Methylenedioxy Methylenedioxybenzyl Cation m/z 135 LactoneCleavage->Trimethoxy Proximal Cleavage LactoneCleavage->Methylenedioxy Distal Cleavage

Caption: Proposed ESI-MS/MS fragmentation pathway for Yatein ([M+H]+ m/z 401), highlighting the diagnostic benzyl cations.

Comparative Analysis: ESI-MS/MS vs. EI-MS

The choice of ionization technique drastically alters the spectral topology. For biological matrices (plasma, plant extracts), LC-ESI-MS/MS is the gold standard due to its sensitivity and soft ionization.

Table 1: Diagnostic Ion Comparison
FeatureLC-ESI-MS/MS (Positive) GC-EI-MS (70 eV) Diagnostic Value
Precursor Ion m/z 401

m/z 423

**m/z

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Protocol: Yatein

Part 1: Executive Safety Summary & Hazard Logic Yatein is a dibenzylbutyrolactone lignan exhibiting significant biological activity, specifically as a tubulin destabilizer and Topoisomerase II inhibitor. While not federa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Logic

Yatein is a dibenzylbutyrolactone lignan exhibiting significant biological activity, specifically as a tubulin destabilizer and Topoisomerase II


 inhibitor. While not federally listed as a P-list (acutely hazardous) waste under 40 CFR 261.33, its mechanism of action—inducing DNA damage and apoptosis in mammalian cells—mandates that it be handled with the same rigor as cytotoxic antineoplastic agents .[1]

The Core Directive: Treat all Yatein waste as High-Hazard Chemical Waste destined for high-temperature incineration.[1] Under no circumstances should Yatein or its solutions be discharged into municipal sewer systems.

Chemical Profile & Disposal Parameters
ParameterSpecificationOperational Implication
CAS Number 40456-50-6Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Powder)High risk of aerosolization; HEPA filtration required.[1]
Solubility DMSO, EthanolHydrophobic; water rinsing is ineffective for decontamination.[1]
Hazard Class Irritant (H315, H319, H335); Potential CytotoxinHandle as a reproductive/developmental toxin.[1]
Disposal Code Non-Regulated (RCRA)*Assign internal code "CYTO-ORG" (Cytotoxic Organic) for incineration.
Part 2: Waste Segregation Strategy (Self-Validating System)

To ensure scientific integrity and safety, we utilize a Self-Validating Segregation System . This prevents cross-contamination and ensures the waste stream is rejected by the disposal facility if improperly sorted.

Logic of the System:
  • Source Control: Waste is separated at the point of generation, not post-collection.

  • Solvent Compatibility: Yatein is often dissolved in DMSO.[1] DMSO penetrates skin and gloves rapidly, carrying the toxin with it. Waste containers must be compatible with aggressive organic solvents (HDPE or Glass).[1]

  • Destruction Verification: The only validated method for destroying the lactone ring structure of lignans is thermal oxidation (incineration).

WasteSegregation Start Yatein Waste Generated Type Determine Physical State Start->Type Solid Solid / Trace Contaminated (Gloves, Tips, Weigh Boats) Type->Solid Liquid Liquid / Mother Liquor (DMSO/Ethanol Solutions) Type->Liquid Pure Pure Substance (Expired/Unused Vial) Type->Pure SolidBin Yellow Chem-Waste Bag (Double Bagged) Solid->SolidBin LiquidBin Glass/HDPE Carboy Label: 'Toxic Organic - Cytotoxic' Liquid->LiquidBin PureBin Original Vial -> Ziplock Label: 'Pure Toxin' Pure->PureBin Destruction High-Temp Incineration (>1000°C) SolidBin->Destruction LiquidBin->Destruction PureBin->Destruction

Figure 1: Decision matrix for Yatein waste segregation ensuring total thermal destruction.[1]

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Consumables)

Applicability: Pipette tips, weigh boats, contaminated gloves, bench paper.[1]

  • Primary Containment: Immediately place items into a clear, 4-mil polyethylene bag located inside the fume hood. Do not remove items from the hood to discard them.

  • Seal & Secondary Containment: When the bag is full, seal it with tape. Place this bag into a yellow hazardous waste bag (universally coded for incineration) or a rigid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with Yatein (Lignan)."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

Protocol B: Liquid Waste (Solutions)

Applicability: DMSO stocks, cell culture media >1µM concentration.[1]

  • Container Selection: Use an amber glass bottle or High-Density Polyethylene (HDPE) carboy.[1] Avoid standard LDPE squirt bottles as DMSO can degrade them over time.[1]

  • Transfer: Pour waste using a funnel within the fume hood.

  • Rinsing (The Critical Step):

    • Do NOT rinse the original vessel with water. Yatein is hydrophobic.

    • Rinse 1: Rinse the vessel with a small volume of Ethanol or Acetone. Add this rinsate to the waste container.

    • Rinse 2: Rinse with water.[1][3][4] Add to waste container.

  • Closure: Cap the waste container tightly. Do not leave a funnel in the neck.

Protocol C: Pure Substance Disposal

Applicability: Expired vials or bulk powder.[1]

  • Do Not Empty: Do not attempt to empty the vial. The dust risk outweighs the volume savings.

  • Encapsulate: Place the entire vial (cap on) into a sealable plastic bag.

  • Overpack: Place the bag into a wide-mouth plastic jar designated for "Lab Pack" disposal.

Part 4: Emergency Spill Response (Bioactive Powder)

Because Yatein targets DNA topoisomerase, inhalation of the powder is the highest risk scenario.

Spill Kit Requirements:

  • Nitrile gloves (double layer recommended).[1]

  • P100/N95 Particulate respirator (if outside a hood).[1]

  • Solvent: Ethanol or 70% Isopropanol (Yatein is not water-soluble).[1]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile, Lab Coat, N95) Alert->PPE State Liquid or Powder? PPE->State Powder Powder Spill State->Powder Liquid Liquid Spill State->Liquid Cover 3. Cover with Wet Paper Towel (Ethanol-soaked) Powder->Cover Prevent Dust Absorb 3. Absorb with Pads (From outside in) Liquid->Absorb Clean 4. Triple Clean Surface (Ethanol -> Soap -> Water) Cover->Clean Absorb->Clean Dispose 5. Bag All Waste (Label as Cytotoxic) Clean->Dispose

Figure 2: Workflow for mitigating Yatein spills, emphasizing dust suppression.[1]

Cleanup Procedure:

  • Dampen: If powder is spilled, do not dry sweep .[1] Lay a paper towel soaked in ethanol over the powder to prevent aerosolization.

  • Wipe: Wipe up the material using the damp towel.

  • Decontaminate: Scrub the surface with a detergent solution to remove oily residues, followed by a water rinse.

  • Verify: If a UV lamp is available, check the surface (lignans often fluoresce or absorb UV, though Yatein's specific fluorescence is weak, visual inspection for white powder residue is standard).[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 442835, Yatein. Retrieved from [Link][1]

  • Liu, Y. Y., et al. (2025). Yatein-induced DNA damage of breast cancer cells by interfering with DNA topoisomerase IIα.[1][5] Journal of Asian Natural Products Research. Retrieved from [Link]

  • University of Wisconsin–Madison (2025). Chapter 7: Chemical Disposal Procedures (Cytotoxic & Irritant Waste). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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